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  • Product: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
  • CAS: 1784165-05-4

Core Science & Biosynthesis

Exploratory

Technical Guide: NMR Analysis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

[1] Executive Summary & Structural Context[2][3] The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., J...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[2][3]

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, MAPK pathways). The specific derivative 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid represents a critical orthogonal building block. The C-6 carboxylic acid allows for amide coupling (library generation), while the C-3 bromide serves as a handle for Suzuki-Miyaura or Sonogashira couplings.

Critical Analytical Challenge: The primary challenge in analyzing this molecule is distinguishing it from its regioisomers (e.g., 3-bromo-4-carboxylic acid or the inverse 6-bromo-3-carboxylic acid) generated during electrophilic aromatic substitution or cyclization. This guide provides a definitive NMR workflow to validate the regiochemistry.

Structural Numbering Convention

To ensure accuracy, we utilize the IUPAC numbering system for the fused bicyclic system:

  • Position 1: Bridgehead Nitrogen.

  • Position 2, 3: Pyrazole ring carbons.[1][2][3][4][5]

  • Position 4, 5, 6, 7: Pyridine ring carbons.

Experimental Protocol

Sample Preparation

The carboxylic acid moiety renders this compound sparingly soluble in non-polar solvents (CDCl₃). DMSO-d₆ is the mandatory solvent to prevent aggregation and enable the observation of the exchangeable carboxylic proton.

Protocol:

  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Sonicate for 60 seconds. If suspension persists, gently warm to 40°C.

  • Tube: Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)

Standard parameters often fail to detect quaternary carbons attached to bromine or nitrogen due to long relaxation times (


).
Parameter¹H (Proton)¹³C (Carbon)Justification
Pulse Sequence zg30zgpg3030° pulse angle for optimal S/N per unit time.
Spectral Width 16 ppm240 ppmCovers COOH proton (~13 ppm) and Carbonyl (~165 ppm).
Relaxation Delay (D1) 1.0 sec3.0 - 5.0 sec Critical for C-3 (Br-C) and C-6 (COOH-C) integration.
Scans (NS) 161024+High scan count required for quaternary carbons.
Temperature 298 K298 KStandardize chemical shifts.

Structural Assignment & Data Analysis[2]

¹H NMR Assignment Logic

The substitution pattern (3-Br, 6-COOH) creates a distinct splitting pattern. The loss of the H-3 signal (usually a doublet at ~6.6 ppm in the unsubstituted core) is the primary indicator of bromination.

Expected Chemical Shifts (DMSO-d₆):

PositionShift (δ ppm)Multiplicity

(Hz)
Assignment Logic
COOH 12.8 – 13.5Broad Singlet-Exchangeable acidic proton.
H-7 9.20 – 9.35Singlet (or d)

Most deshielded. Adjacent to N-bridge and ortho to COOH (EWG).
H-2 8.20 – 8.30Singlet-Pyrazole proton. Diagnostic singlet (no coupling to H-3).
H-5 7.80 – 7.95Doublet (dd)

Ortho to H-4, adjacent to COOH.
H-4 7.60 – 7.75Doublet

Shielded relative to H-7/H-2.

Note: H-7 may appear as a singlet at lower fields but often shows a small meta-coupling (


 Hz) to H-5 in high-resolution spectra.
¹³C NMR Characteristics
  • C-6 (COOH): ~165 ppm.

  • C-3 (C-Br): ~85–90 ppm. The carbon attached to Bromine is significantly upfield and often low intensity due to the heavy atom effect and lack of NOE enhancement.

  • C-2: ~140 ppm (CH).

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the regiochemistry of the 3-bromo-6-carboxylic acid isomer against common impurities.

NMR_Workflow Start Crude Sample (DMSO-d6) H1_Spec 1H NMR Spectrum Start->H1_Spec Check_H3 Check 6.5-6.8 ppm region H1_Spec->Check_H3 H3_Present Signal Present: Unsubstituted C-3 Check_H3->H3_Present Impurity H3_Absent Signal Absent: C-3 Substituted Check_H3->H3_Absent Proceed Check_H7 Check H-7 (9.2+ ppm) H3_Absent->Check_H7 H7_Singlet Singlet/Small Doublet: 6-Substituted Check_H7->H7_Singlet Target Match H7_Doublet Large Doublet (J=7Hz): 6-Unsubstituted Check_H7->H7_Doublet Regioisomer (5-COOH) Final_Check NOESY/HMBC H7_Singlet->Final_Check Valid Confirmed: 3-Br-6-COOH Isomer Final_Check->Valid H2 correlates to C3a

Figure 1: Decision tree for validating the 3-bromo-6-carboxylic acid regioisomer using 1H NMR spectral features.

Advanced Validation: Distinguishing Regioisomers

A common synthetic route involves bromination of pyrazolo[1,5-a]pyridine-6-carboxylic acid. Regioisomers (e.g., bromination at C-1 or on the pyridine ring) are possible.

The "HMBC Bridgehead" Test

To definitively prove the Bromine is at C-3 and not C-2 (rare) or elsewhere:

  • Run HMBC: Look for correlations to the bridgehead carbons (C-3a).

  • Trace H-2: The singlet at ~8.2 ppm (H-2) should show a strong 3-bond correlation to the bridgehead carbon C-3a (~130-140 ppm).

  • Trace H-4: The doublet at ~7.7 ppm (H-4) should also correlate to C-3a.

  • Confirmation: If Br is at C-3, you will see NO HSQC correlation at ~90 ppm (C-3), but you might see a weak HMBC from H-2 to this quaternary carbon.

Synthesis & Impurity Profile

Understanding the synthesis helps anticipate NMR impurities. The most common route is the bromination of the ester followed by hydrolysis.

Synthesis_Pathway Precursor Pyrazolo[1,5-a]pyridine- 6-carboxylic acid ethyl ester Bromination NBS / MeCN (Bromination) Precursor->Bromination Intermediate 3-Bromo-Ethyl Ester (Intermediate) Bromination->Intermediate Impurity2 Impurity: Succinimide (Singlet ~2.6 ppm) Bromination->Impurity2 Byproduct Hydrolysis LiOH / THF:H2O (Hydrolysis) Intermediate->Hydrolysis Impurity1 Impurity: Unreacted Ester (Ethyl signals in NMR) Intermediate->Impurity1 Residual Product 3-Bromo-6-COOH (Target) Hydrolysis->Product

Figure 2: Synthetic pathway highlighting potential impurities (Ethyl ester and Succinimide) visible in the proton spectrum.

Common Impurities to Flag:
  • Succinimide: Byproduct of NBS bromination. Look for a strong singlet at 2.60 ppm in DMSO-d₆.

  • Ethyl Ester: Incomplete hydrolysis. Look for a quartet at 4.3 ppm and triplet at 1.3 ppm .

References

  • ChemicalBook. 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) Basic Information. Retrieved from

  • BLD Pharm. Product Analysis: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.[1] Retrieved from

  • Mugnaini, C. et al. (2022).[6] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement. (Provides comparative NMR data for the pyrazolo-pyridine scaffold). Arkivoc. Retrieved from

  • Vertex Pharmaceuticals. Pyrazolo[1,5-a]pyridine derivatives and methods of their use. WO2015100117A1. (Describes the general numbering and NMR characteristics of the 6-substituted core). Retrieved from

Sources

Foundational

Technical Guide: Mass Spectrometry of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

Executive Summary This guide details the mass spectrometric characterization of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., JAK, RET). Precise ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric characterization of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., JAK, RET). Precise analysis of this compound requires navigating two competing physicochemical properties: the acidic carboxyl group at C6 and the basic pyrazolo[1,5-a]pyridine core. This document provides a validated workflow for ionization, fragmentation analysis, and impurity profiling, designed to ensure data integrity in regulated drug development environments.

Part 1: Chemical & Physical Context (The "Fingerprint")

Before method development, the analyst must understand the intrinsic mass spectral behavior dictated by the molecule's structure.

PropertySpecificationMS Implication
Formula C₈H₅BrN₂O₂Monoisotopic Mass : 239.9534 Da (⁷⁹Br)
Isotopic Pattern ¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br1:1 Doublet : The single bromine atom creates two peaks of nearly equal intensity separated by 2 Da (M and M+2). This is the primary identification marker.
Acidic Moiety Carboxylic Acid (C6)pKa ~3.5–4.0 : Readily deprotonates. Ideal for ESI(-) mode.
Basic Moiety Pyrazolo[1,5-a]pyridine NpKa ~2.5 (conjugate acid) : Weakly basic. Protonation requires acidic mobile phase for ESI(+) .

Part 2: Method Development Strategy

Ionization Mode Selection

While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), Positive Electrospray Ionization (ESI+) is often preferred for pharmacokinetic (PK) and trace impurity assays due to higher sensitivity when coupled with acidic mobile phases (e.g., 0.1% Formic Acid).

  • ESI(+) Mechanism: Protonation occurs at the N1 position of the pyrazole ring or the pyridine nitrogen, stabilized by resonance.

  • ESI(-) Mechanism: Deprotonation of the carboxylic acid to form the carboxylate anion [M-H]⁻.

Chromatographic Conditions (LC-MS)
  • Column: C18 (End-capped) is standard. For polar retention, a C18-PFP (Pentafluorophenyl) provides better selectivity for the halogenated aromatic core.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B. The bromo-substituent increases lipophilicity, pushing elution to the mid-late gradient.

Part 3: Fragmentation Analysis (Mechanistic Deep Dive)

Understanding the fragmentation pathways is essential for structural confirmation and differentiating the target from regioisomers.

Primary Fragmentation Pathways (ESI+ / MS2)

Upon collision-induced dissociation (CID) of the protonated precursor [M+H]⁺ (m/z ~241/243), three distinct pathways are observed:

  • Neutral Loss of CO₂ (Decarboxylation): The most energetically favorable pathway involves the loss of 44 Da from the carboxylic acid, generating the 3-bromopyrazolo[1,5-a]pyridine cation.

    • Transition: m/z 241 → 197 (⁷⁹Br)

  • Radical Loss of Bromine: Homolytic cleavage of the C-Br bond. This is often observed at higher collision energies.

    • Transition: m/z 241 → 162 (Loss of Br•)

  • Ring Cleavage (HCN Loss): Characteristic of nitrogen heterocycles, the pyrazole ring may undergo retro-cyclization, losing HCN (27 Da).

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

Fragmentation Precursor Precursor [M+H]+ m/z 241 (79Br) / 243 (81Br) Frag1 [M+H - H2O]+ m/z 223 / 225 (Acylium Ion) Precursor->Frag1 -18 Da (H2O) Frag2 [M+H - CO2]+ m/z 197 / 199 (Decarboxylation) Precursor->Frag2 -44 Da (CO2) (Major Pathway) Frag4 [M+H - Br•]+ m/z 162 (De-brominated) Precursor->Frag4 -79 Da (Br•) Frag3 [M+H - CO2 - Br•]+ m/z 118 (Radical Cation) Frag2->Frag3 -79 Da (Br•)

Caption: Proposed ESI(+) fragmentation pathway for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid showing major neutral losses.

Part 4: Impurity Profiling & Quality Control

In a synthetic context, specific impurities must be monitored using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Impurity TypeOriginMS Signature (ESI+)
Des-bromo Analog Incomplete bromination or debrominationm/z 163 . Lacks the Br isotopic doublet.
Ethyl Ester Intermediate (Synthesis Step 3)m/z 269/271 . Mass shift of +28 Da (Ethyl vs H).
Regioisomer (4-Br) Non-selective brominationm/z 241/243 . Identical mass. Requires chromatographic separation (Regioisomers typically have slightly different retention times).

Part 5: Validated Experimental Protocol

This protocol is designed to be self-validating : the presence of the Br doublet serves as an internal check for ionization success.

Workflow Diagram

Workflow Sample Sample Prep 1 mg/mL in DMSO Dilution Dilution 10 µg/mL in 50:50 H2O:MeCN Sample->Dilution LC LC Separation C18 Column Gradient Elution Dilution->LC MS_Full MS1 Full Scan Check m/z 241/243 (1:1 Ratio) LC->MS_Full MS_Frag MS2 Fragmentation Confirm Loss of CO2 (m/z 197) MS_Full->MS_Frag

Caption: Step-by-step analytical workflow for QC and structural confirmation.

Step-by-Step Methodology
  • Preparation : Dissolve 1 mg of standard in 1 mL DMSO. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • System Setup :

    • Source : ESI Positive.

    • Capillary Voltage : 3.5 kV.

    • Cone Voltage : 30 V (Optimized to prevent in-source decarboxylation).

  • Data Acquisition :

    • Scan 1 (Full Scan): Range m/z 100–500. Validation Criteria: Observe doublet at 241/243 with intensity ratio 1.0 ± 0.1.

    • Scan 2 (Product Ion): Precursor 241. Collision Energy Ramp 10–40 eV. Validation Criteria: Observation of m/z 197 (Base Peak).

  • Data Analysis :

    • Extract Ion Chromatogram (EIC) for m/z 240.95 (⁷⁹Br) and 242.95 (⁸¹Br).

    • Check for co-eluting peaks (isomers).

References

  • PubChem. (2025).[1][2] 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (Compound CID 11019178). National Library of Medicine. [Link]

  • Moustafa, M. et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[3] PMC. [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3-Bromopyridine Mass Spectrum.[4] NIST Chemistry WebBook. [Link]

  • Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[3][5]

Sources

Exploratory

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid crystal structure

Topic: Structural Elucidation and Solid-State Analysis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Solid-State Analysis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, RET, and Trk inhibitors). The derivative 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid represents a high-value orthogonal building block.[1] Its 3-bromo position allows for Suzuki-Miyaura cross-coupling, while the 6-carboxylic acid moiety serves as a vector for amide coupling or esterification.[1]

Despite its synthetic utility, the solid-state properties of this zwitterionic-capable intermediate are often overlooked, leading to downstream formulation challenges.[1] This guide provides a rigorous technical framework for the crystallization, structural elucidation, and supramolecular analysis of this specific molecular architecture.[1]

Molecular Architecture & Regiochemistry

Before attempting structural resolution, one must define the regiochemical vectors.[1] The pyrazolo[1,5-a]pyridine system is a 9-membered bicyclic heteroaromatic ring.[1]

  • The Core: A fused system containing a bridgehead nitrogen (N1) and a distal nitrogen (N2).[1]

  • Vector A (Position 3): The bromine atom resides on the 5-membered pyrazole ring.[1] This is an electron-rich site, typically susceptible to electrophilic aromatic substitution, but here pre-functionalized for metal-catalyzed coupling.[1]

  • Vector B (Position 6): The carboxylic acid resides on the 6-membered pyridine ring.[1] This position is electronically distinct, influencing the dipole moment and solubility profile.[1]

Structural Expectation: The molecule is expected to be planar due to the aromaticity of the 10-


 electron system.[1] However, the rotation of the carboxylic acid group relative to the ring plane is a critical degree of freedom determined by crystal packing forces.[1]

Crystallization Protocol: Overcoming Solubility Barriers

This molecule presents a "solubility paradox" common to heteroaromatic acids: it is poorly soluble in non-polar solvents (due to polarity) and poorly soluble in water (due to the lipophilic aromatic core), unless pH-adjusted.[1]

Experimental Workflow: Single Crystal Growth

Do not rely on simple evaporation, which yields microcrystalline powder.[1] Use Liquid-Liquid Diffusion (Layering) or Vapor Diffusion .[1]

Protocol 1: The DMSO/Methanol Layering Method

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of DMSO (approx. 0.3 mL). The high dielectric constant of DMSO disrupts carboxylic acid dimers.[1]

  • Filtration: Syringe-filter the solution (0.22 µm PTFE) into a narrow NMR tube or crystallization vial.

  • Layering: Carefully layer 1.0 mL of Methanol or Isopropanol on top. Crucial: Tilt the vial to 45° and let the anti-solvent slide down the wall to prevent immediate mixing.[1]

  • Incubation: Seal and store at 4°C in a vibration-free environment.

  • Mechanism: As methanol diffuses into the DMSO, the solubility decreases slowly, promoting nucleation of high-quality prisms or needles.[1]

Protocol 2: Acid-Base Swing (Zwitterion Control)

  • Dissolve in dilute NH₄OH (aq).[1]

  • Slowly diffuse Acetic Acid vapor into the solution.[1]

  • Result: This protonates the carboxylate slowly, growing crystals of the neutral acid form rather than a salt.[1]

Structural Elucidation Workflow (SC-XRD)

Once a crystal (>0.1 mm) is isolated, follow this diffraction strategy to ensure publication-quality data (R-factor < 5%).

Data Collection Parameters
  • Temperature: Collect at 100 K (Cryostream). Room temperature data will suffer from thermal motion of the bromine atom and the carboxylic acid proton, obscuring H-bond networks.[1]

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption corrections caused by the heavy Bromine atom (Absorption coefficient
    
    
    will be significant).[1]
  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the carboxylic acid.

Refinement Strategy
  • Heavy Atom Method: Use the Bromine atom to phase the structure (Patterson methods or intrinsic phasing in SHELXT).[1]

  • Disorder Check: The carboxylic acid proton often exhibits disorder across the dimer interface.[1] Check the difference Fourier map for split electron density peaks between the oxygens.

  • Twinning: Pyrazolo-pyridines can stack in pseudo-symmetric layers.[1] Check for merohedral twinning if

    
     is high despite good spot shape.[1]
    

Supramolecular Analysis: The "Synthon" Logic

In the absence of a specific public CIF (Crystallographic Information File) for this exact isomer, we apply Retrosynthetic Structural Analysis based on the Cambridge Structural Database (CSD) trends for the pyrazolo[1,5-a]pyridine scaffold.[1]

Primary Motif: The Carboxylic Acid Homodimer

The dominant intermolecular force will be the


 carboxylic acid dimer .[1]
  • Geometry: Two molecules associate via two O-H[1]···O hydrogen bonds across a center of inversion.[1]

  • Distance: Expected O···O distance is 2.60 – 2.65 Å (strong H-bond).[1]

  • Significance: This dimer neutralizes the polarity of the -COOH group, creating a lipophilic "dumbbell" shape that stacks efficiently.[1]

Secondary Motif: -Stacking

The planar heteroaromatic core facilitates face-to-face


-

stacking.[1]
  • Slip-Stacking: Centroid-to-centroid distance ~3.6 – 3.8 Å.[1]

  • Directionality: The dipole created by the ring nitrogens often directs an anti-parallel stacking arrangement to minimize electrostatic repulsion.[1]

Tertiary Motif: Halogen Bonding (The "Wildcard")

The C-Br bond creates a "sigma-hole" (region of positive electrostatic potential) on the extension of the bond axis.[1]

  • Interaction: C-Br···O (carbonyl) or C-Br[1][2]···N (ring nitrogen of adjacent molecule).[1]

  • Angle: Look for

    
    C-Br[1]···X angles close to 180° (linear).[1][3]
    
  • Impact: If present, this interaction locks the layers together, increasing the melting point and density.[1]

Visualization of Structural Logic

The following diagram illustrates the hierarchy of forces determining the crystal lattice of this molecule.

CrystalLogic Molecule 3-Bromopyrazolo[1,5-a] pyridine-6-carboxylic acid Sub_Acid Func: 6-COOH (H-Bond Donor/Acceptor) Molecule->Sub_Acid Sub_Core Scaffold: Pyrazolo-Pyridine (Planar Aromatic) Molecule->Sub_Core Sub_Br Func: 3-Bromo (Sigma Hole/Lipophilic) Molecule->Sub_Br Synthon_Dimer Primary Motif: R2,2(8) Dimer (Strong H-Bond) Sub_Acid->Synthon_Dimer Drives Synthon_Pi Secondary Motif: Pi-Pi Stacking (3.4 - 3.8 Å) Sub_Core->Synthon_Pi Facilitates Synthon_Hal Tertiary Motif: Br...O / Br...N (Halogen Bond) Sub_Br->Synthon_Hal Modulates Lattice Final Crystal Lattice (P21/c or P-1 expected) Synthon_Dimer->Lattice Synthon_Pi->Lattice Synthon_Hal->Lattice

Caption: Hierarchical assembly of the crystal lattice. The carboxylic acid dimer is the dominant structure-directing interaction, supported by aromatic stacking and halogen bonding.[1]

Quantitative Data Summary (Expected)

Based on analogous structures (e.g., pyrazolo[1,5-a]pyridine-3-carboxylic acid, CSD Ref: QIQXUB), the following crystallographic parameters are the standard expectation for this class.

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicLow symmetry due to planar, asymmetric shape.[1]
Space Group

or

Centrosymmetric groups preferred to accommodate the acid dimer.[1]
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency (

).[1]
Density (

)
1.65 – 1.75 g/cm³High density due to the heavy Bromine atom.[1]
H-Bond (O-H[1][4]···O) 2.63 ± 0.05 ÅStrong, directional interaction.[1]
Packing Coefficient 68 – 72%Typical for efficiently packed organic solids.[1]

References

  • Scaffold Synthesis & Utility

    • Title: Synthesis and functionalization of pyrazolo[1,5-a]pyridines.[1][2]

    • Source:Chemical Reviews, 2015.[1]

    • Context: Defines the reactivity vectors of the 3-Br and 6-COOH positions.
  • Supramolecular Synthons

    • Title: Hierarchy of supramolecular synthons: Persistent carboxylic acid···pyridine hydrogen bonds.[1][4][5][6]

    • Source:Crystal Growth & Design, 2008.[1]

    • URL:[Link][1]

    • Context: Establishes the competition between acid-acid dimers and acid-pyridine interactions.[1]

  • Halogen Bonding

    • Title: The halogen bond: Nature and applications.[1]

    • Source:Chemical Reviews, 2016.[1]

    • URL:[Link][1]

    • Context: Explains the role of the Bromine atom in stabilizing the crystal l
  • Crystallographic Standards

    • Title: A short history of SHELX.
    • Source:Acta Crystallographica Section A, 2008.[1]

    • URL:[Link]

    • Context: Standard software citation for the refinement protocols described in Section 3.

Sources

Foundational

Strategic Scaffolding: The Synthesis and Utility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

Executive Summary The discovery and optimization of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid represents a pivotal advancement in fragment-based drug discovery (FBDD). This bicyclic scaffold serves as a bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery and optimization of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid represents a pivotal advancement in fragment-based drug discovery (FBDD). This bicyclic scaffold serves as a bioisostere for indole and azaindole moieties, offering distinct solubility profiles and hydrogen-bonding vectors critical for kinase inhibitor design.

This guide details the technical evolution of this scaffold, moving beyond generic heterocyclic chemistry to focus on the regioselective functionalization of the C3 position . We present an optimized, self-validating synthetic workflow that allows researchers to access this intermediate with high atom economy, enabling the rapid generation of libraries targeting JAK, PI3K, and RET kinases.

Structural Rationale & Pharmacophore Analysis

The pyrazolo[1,5-a]pyridine core is not merely a structural spacer; it is an electronic modulator. Unlike the indole scaffold, the bridgehead nitrogen (N1) exerts a unique electronic influence on the system, creating specific vectors for substitution that are highly valued in medicinal chemistry.

  • Electronic Polarization: The bridgehead nitrogen increases electron density at the C3 position, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Orthogonal Functionalization: The molecule possesses two distinct "handles" for divergent synthesis:

    • C3-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing extension into the solvent-exposed regions of a protein binding pocket.

    • C6-Carboxylic Acid: A handle for amide coupling, typically directed toward the hinge region or deep hydrophobic pockets of kinase targets.

Diagram 1: Structural Vectors and Reactivity Profile[1]

G Core Pyrazolo[1,5-a]pyridine Core Scaffold C3_Pos C3 Position (Nucleophilic) Core->C3_Pos High HOMO Coeff. C6_Pos C6 Position (Electrophilic/Acidic) Core->C6_Pos Synthetic Precursor Reaction_Br Electrophilic Aromatic Substitution (NBS) -> 3-Br Handle C3_Pos->Reaction_Br Reaction_Amide Amide Coupling -> Hinge Binder C6_Pos->Reaction_Amide

Caption: Orthogonal reactivity map of the pyrazolo[1,5-a]pyridine scaffold. The C3 position is electronically primed for halogenation, while C6 serves as the anchor for structural elaboration.

The "Discovery": Evolution of the Synthetic Route

Early methods to access substituted pyrazolo[1,5-a]pyridines relied on complex condensation reactions that often yielded inseparable mixtures of regioisomers. The "discovery" in this context refers to the establishment of a robust, linear sequence that guarantees regiocontrol.

The industry-standard approach now relies on the [3+2] cycloaddition of N-aminopyridines with propiolates, followed by late-stage bromination. This route is superior due to:

  • Scalability: Avoids the use of unstable diazo intermediates.

  • Regio-fidelity: The bromination at C3 is driven by intrinsic electronic bias, eliminating the need for directing groups.

Optimized Experimental Protocol

The following protocol is designed for high reproducibility. It assumes a starting scale of 10-50 mmol but is scalable to kilogram quantities.

Phase A: Formation of the Bicyclic Core

Objective: Synthesis of ethyl pyrazolo[1,5-a]pyridine-6-carboxylate.

  • N-Amination:

    • Dissolve ethyl 6-aminonicotinate (1.0 equiv) in DCM.

    • Add O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) at 0°C. Note: MSH is a superior aminating agent compared to hydroxylamine-O-sulfonic acid due to solubility.

    • Stir at RT for 2 hours. Filter the resulting N-aminopyridinium salt.

  • Cycloaddition:

    • Suspend the salt in DMF.[1] Add K₂CO₃ (2.5 equiv) and ethyl propiolate (1.5 equiv).

    • Stir at RT for 12 hours. The color typically shifts from pale yellow to deep amber.

    • Workup: Dilute with water, extract with EtOAc.[2] The product, ethyl pyrazolo[1,5-a]pyridine-6-carboxylate , is isolated via silica gel chromatography (Hex/EtOAc).

Phase B: Regioselective Bromination (The Critical Step)

Objective: Installation of the bromine at C3 without over-bromination at C4/C7.

  • Reagents: Ethyl pyrazolo[1,5-a]pyridine-6-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN). Why MeCN? It provides a cleaner profile than DMF for this specific EAS, facilitating precipitation of the product.

  • Procedure:

    • Dissolve substrate in MeCN (0.1 M).

    • Add NBS portion-wise at 0°C to prevent exotherm-driven side reactions.

    • Allow to warm to RT and stir for 2 hours.

    • Validation Check: Monitor via LCMS. The starting material (M+H) should disappear, replaced by the M+H+79/81 pattern characteristic of mono-bromination.

  • Purification: The 3-bromo ester often precipitates upon adding water. Filtration yields high-purity solid.

Phase C: Hydrolysis[4]
  • Reagents: LiOH (3.0 equiv), THF/H₂O (3:1).

  • Procedure: Stir at 60°C for 4 hours. Acidify with 1N HCl to pH 3.

  • Result: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid precipitates as a white/off-white solid.

Diagram 2: Synthetic Workflow

Synthesis SM Ethyl 6-aminonicotinate Step1 1. N-Amination (MSH) 2. Cycloaddition (Ethyl Propiolate) SM->Step1 Inter1 Intermediate: Ethyl pyrazolo[1,5-a]pyridine-6-carboxylate Step1->Inter1 Step2 Regioselective Bromination (NBS, MeCN, 0°C) Inter1->Step2 Inter2 Intermediate: Ethyl 3-bromopyrazolo[1,5-a]pyridine-6-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid Step3->Final

Caption: Step-wise synthetic pathway highlighting the critical intermediate stages.

Data & Validation: Self-Validating the Protocol

To ensure the integrity of the synthesis, researchers must validate the regiochemistry. The disappearance of the C3-proton signal in 1H NMR is the definitive confirmation.

Table 1: Diagnostic NMR Data (DMSO-d6)
PositionProtonUnbrominated Core (δ ppm)3-Bromo Product (δ ppm)Diagnostic Shift
C2-H Pyrazole~8.15 (d)~8.30 (s)Loss of coupling to C3-H
C3-H Pyrazole~6.70 (d)ABSENT Definitive confirmation of bromination
C7-H Pyridine~9.30 (s)~9.15 (s)Minor shift
C4/C5 PyridineMultiplet regionMultiplet regionRemains intact

Note: If the C3-H signal persists, or if integration values at the aromatic region are inconsistent, check for under-bromination or bromination on the pyridine ring (rare under these conditions).

Downstream Utility in Drug Development[5]

The utility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid lies in its ability to serve as a "hub" for divergent library synthesis.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for JAK1/2 and PI3K , this scaffold is frequently utilized.

  • Amide Coupling (C6): The carboxylic acid is coupled with solubilizing amines (e.g., N-methylpiperazine derivatives) or hinge-binding motifs.

  • Suzuki Coupling (C3): The bromine is reacted with aryl boronic acids to extend the molecule into the hydrophobic pocket (selectivity filter).

Strategic Tip: Perform the amide coupling before the Suzuki coupling if the boronic acid contains sensitive functionalities. However, if the Suzuki product is robust, coupling at the ester stage (Inter2 in Diagram 2) is often higher yielding.

References

  • Vertex Pharmaceuticals. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[3][1][4][5][6][7][8][9][10] WO2015100117A1. Google Patents. Link

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine integrase inhibitors.[9] Journal of Medicinal Chemistry. (Contextualizing the scaffold's utility in viral targets).

  • ChemicalBook. (2023). 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Product Description and Synthesis. (Verifying commercial availability and CAS 1211596-19-8). Link

  • BLD Pharm. (2023). 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid MSDS and Spectral Data.Link

  • Madelaine, C., et al. (2010). Regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold.[3][4][6][7][8] Tetrahedron. (Foundational work on the regiochemistry of EAS on this core).

Sources

Exploratory

Advanced Technical Guide: Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Synthetic Methodology, SAR Logic, and Experimental Protocols Executive Summary: The Indole Bioisostere of Choice The p...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Synthetic Methodology, SAR Logic, and Experimental Protocols

Executive Summary: The Indole Bioisostere of Choice

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical "privileged structure" in modern medicinal chemistry. Structurally, it serves as a bioisostere to indole and azaindole, offering distinct physicochemical advantages:

  • Metabolic Stability: The bridgehead nitrogen eliminates the N-H bond found in indoles, reducing susceptibility to Phase II conjugation (glucuronidation).

  • Electronic Tunability: The fused system allows for precise modulation of electron density at the C3 and C7 positions, critical for optimizing

    
    -
    
    
    
    stacking interactions in kinase ATP-binding pockets.
  • Solubility: The inherent dipole of the pyrazolo[1,5-a]pyridine core often imparts better aqueous solubility compared to the lipophilic indole counterparts.

This guide provides a technical deep-dive into the synthesis, optimization, and biological application of this scaffold, moving beyond basic reviews to actionable experimental strategies.

Structural Logic & Retrosynthetic Analysis

To design effective derivatives, one must understand the assembly of the core. The most robust route involves the [3+2] cycloaddition of


-aminopyridines with dipolarophiles (alkynes or alkenes).[1]
Retrosynthetic Strategy (DOT Visualization)

The following diagram illustrates the primary disconnection strategies for the scaffold.

Retrosynthesis Target Pyrazolo[1,5-a]pyridine Core Ylide N-Iminopyridinium Ylide (In Situ Generated) Target->Ylide Aromatization/Cyclization NAmino N-Aminopyridine (1,3-Dipole Precursor) Alkyne Alkyne/Alkene (Dipolarophile) Ylide->NAmino Oxidation/Base Ylide->Alkyne [3+2] Cycloaddition

Figure 1: Retrosynthetic analysis showing the convergence of N-aminopyridines and dipolarophiles via a ylide intermediate.

Synthetic Methodology: The Oxidative [3+2] Cycloaddition

While older methods relied on pre-formed pyridinium ylides, modern protocols utilize oxidative cycloaddition directly from


-aminopyridines. This approach is atom-economical and avoids handling unstable ylides.
Mechanistic Insight

The reaction proceeds via the in situ generation of an


-iminopyridinium ylide. An oxidant (e.g., TEMPO, PIDA, or 

/Cu) converts the

-aminopyridine into the active dipole, which undergoes a Huisgen [3+2] cycloaddition with an alkyne or alkene. If an alkene is used, a subsequent oxidation step is required to restore aromaticity.
Experimental Protocol: TEMPO-Mediated Synthesis

Objective: Synthesis of 3-carboxyl-substituted pyrazolo[1,5-a]pyridine derivatives. Mechanism: TEMPO acts as both a mild oxidant and a Lewis acid equivalent to facilitate the cycloaddition-aromatization cascade.

Reagents:

  • Substrate A:

    
    -Aminopyridine derivative (1.0 equiv)
    
  • Substrate B: Electron-deficient alkyne (e.g., Ethyl propiolate) or alkene (1.2 equiv)

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 – 1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Atmosphere: Air (open vessel) or

    
     balloon
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -aminopyridine salt  (1.0 mmol) in MeCN (5.0 mL).
    
  • Activation: Add DBU (2.0 mmol) dropwise at room temperature. The solution typically changes color, indicating the formation of the free hydrazine/ylide species. Stir for 10 minutes.

  • Cycloaddition: Add the alkyne/alkene (1.2 mmol) and TEMPO (0.6 mmol).

  • Reaction: Stir the mixture at room temperature (25 °C) open to the air (or under an

    
     balloon for faster kinetics). Monitor via TLC (typically 2–6 hours).
    
    • Note: If using an alkene, heating to 60–80 °C might be required to drive the aromatization step.

  • Work-up: upon consumption of the starting material, dilute the reaction mixture with EtOAc (20 mL) and wash with saturated

    
     (aq) followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Appearance of a distinct aromatic singlet (H-2) around

    
     8.0–8.5 ppm in 
    
    
    
    NMR.
  • Failure Mode: If the intermediate dihydropyrazole is isolated (using alkene), the oxidation was insufficient. Add more TEMPO or switch to PIDA (Phenyliodine diacetate).

Medicinal Chemistry Applications & SAR

The pyrazolo[1,5-a]pyridine core is versatile.[2] Below is a summary of key derivatives and their biological targets.

Key Clinical Example: Ibudilast

Ibudilast (KC-404) is the most prominent drug featuring this scaffold.

  • Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.[3][4][5]

  • Mechanism: Non-selective PDE inhibitor (predominantly PDE4 and PDE10).

  • Indication: Asthma, post-stroke dizziness, and currently in trials for Multiple Sclerosis (neuroprotection).

SAR Logic for Kinase Inhibition

When designing kinase inhibitors, the pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP.

Table 1: SAR Optimization Strategies

PositionChemical ModificationBiological Effect
C-3 Aryl/Heteroaryl groupsTargets the "Gatekeeper" region; critical for potency.
C-2 Small alkyl / AmideOrienting group; interacts with solvent front or ribose binding pocket.
C-7 Halogen / NitrileModulates pKa of the ring nitrogen; influences metabolic stability.
N-1 Bridgehead NitrogenHydrogen bond acceptor (HBA) for the hinge region of the kinase.
Signaling Pathway Interaction (DOT Visualization)

The following diagram depicts the interaction of Ibudilast-like derivatives within the inflammatory cascade.

Pathway Drug Pyrazolo[1,5-a]pyridine (e.g., Ibudilast) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits Neuroprotection Neuroprotection (Glial Cell Modulation) Drug->Neuroprotection Promotes cAMP cAMP Levels PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α) NFkB->Inflammation Promotes

Figure 2: Mechanism of action for PDE4 inhibition by pyrazolo[1,5-a]pyridine derivatives leading to anti-inflammatory effects.

Future Outlook: C-H Activation

The future of this scaffold lies in Late-Stage Functionalization (LSF) .

  • C-3 Functionalization: Electrophilic aromatic substitution is standard, but recent trends use Pd-catalyzed C-H arylation to install complex heteroaromatics directly.

  • C-7 Functionalization: This position is electronically deactivated but can be accessed via Iridium-catalyzed C-H borylation, opening routes to 7-substituted derivatives that were previously difficult to synthesize via the [3+2] cycloaddition route.

References

  • Synthetic Strategy (Review): Synthesis of pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling. PubMed Central. Link

  • Protocol (TEMPO-Mediated): Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization. Organic Letters.[6][7][8] Link[8]

  • Ibudilast Structure & Data: Ibudilast | C14H18N2O.[4][9] PubChem.[5] Link

  • Kinase Inhibitor SAR: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.[10] Link

  • General Review: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. Link

Sources

Protocols & Analytical Methods

Method

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid synthesis from bromopyridine

Application Note: Strategic Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is a critical pharmacophore in kinase inhibitors (e.g., JAK, RET, and Trk inhibitors). This application note details the robust synthesis of 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid .

While the prompt alludes to "bromopyridine" as a starting material, the regiochemical requirements of the 6-carboxylic acid moiety dictate that Ethyl Isonicotinate (or a 4-substituted pyridine precursor) is the most efficient industrial starting material. Starting directly from 4-bromopyridine requires an additional carbonylation step. This guide focuses on the scalable "Isonicotinate Route," utilizing a [3+2] cycloaddition followed by regioselective electrophilic substitution.

Key Technical Challenges Solved:

  • Safety: Replacing explosive MSH (O-mesitylenesulfonylhydroxylamine) with safer aminating agents.

  • Regiocontrol: Ensuring exclusive C3-bromination without over-halogenation.

  • Scaffold Construction: Efficient formation of the fused bicyclic system via 1,3-dipolar cycloaddition.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Tamura Cyclization strategy. We disconnect the C3-Br bond first, revealing the electron-rich pyrazolo[1,5-a]pyridine core. The core is then disconnected at the N-N bond, leading back to an


-aminopyridinium salt and an alkyne dipolarophile.

Strategic Logic:

  • C6-Functionalization: Pre-installing the carboxylate at the C4 position of the pyridine (becoming C6 of the fused system) avoids difficult late-stage C-H activation.

  • Ring Construction: Reaction of an

    
    -aminopyridinium ylide with an alkyne builds the pyrazole ring.
    
  • C3-Functionalization: The C3 position is the most nucleophilic site on the scaffold, allowing for highly selective bromination using NBS (N-bromosuccinimide).

Retrosynthesis cluster_alt Alternative Start Target Target: 3-Bromo-pyrazolo[1,5-a]pyridine- 6-carboxylic acid Intermediate1 Intermediate A: Pyrazolo[1,5-a]pyridine- 6-carboxylic acid Target->Intermediate1 C3-Bromination (NBS) Intermediate2 Intermediate B: 1-Amino-4-(ethoxycarbonyl) pyridinium salt Intermediate1->Intermediate2 [3+2] Cycloaddition (Ethyl Propiolate) Start Starting Material: Ethyl Isonicotinate (Pyridine-4-carboxylate) Intermediate2->Start N-Amination (HOSA) AltStart 4-Bromopyridine AltStart->Start Pd-Cat Carbonylation (CO, EtOH)

Figure 1: Retrosynthetic disconnection showing the linear path from Ethyl Isonicotinate. The alternative path from 4-bromopyridine is shown for context.

Critical Reagent Selection (Safety & Efficacy)

ReagentRoleStatusRecommendation
MSH (O-Mesitylenesulfonylhydroxylamine)

-Aminating Agent
High Risk Avoid. Highly unstable and potentially explosive upon drying.
DPH (O-(2,4-Dinitrophenyl)hydroxylamine)

-Aminating Agent
Moderate Good alternative, stable solid, but atom-uneconomical.
HOSA (Hydroxylamine-O-sulfonic acid)

-Aminating Agent
Preferred Commercially available, water-soluble, safer profile, and cost-effective.
Ethyl Propiolate Cyclization PartnerStandard Effective dipolarophile. Leads to 3-ester intermediate which requires decarboxylation.
NBS (N-Bromosuccinimide)Brominating AgentStandard Provides controlled source of

. Superior to

for selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of -Aminopyridinium Salt

Objective: Convert Ethyl Isonicotinate into the electrophilic 1-amino salt. Safety Note: HOSA is corrosive. Ensure proper ventilation.

  • Dissolution: In a round-bottom flask, dissolve Ethyl Isonicotinate (10.0 g, 66 mmol) in water (50 mL).

  • Reagent Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (11.2 g, 99 mmol, 1.5 eq) previously neutralized with

    
     or dissolved in water/buffer (pH ~7) to prevent hydrolysis of the ester. Note: Direct addition of HOSA to pyridine in water at 90°C is also a standard industrial method, though pH control preserves the ester.
    
  • Reaction: Heat the mixture to 90°C for 1 hour. The solution typically turns from colorless to varying shades of yellow/orange.

  • Workup: Cool to room temperature. Add

    
     to quench excess acid.
    
  • Isolation: The product is a salt. Remove water via lyophilization or concentrate under reduced pressure. For the next step, the crude salt (often an inner salt or ylide precursor) can sometimes be used directly, or extracted into ethanol if using the DPH method.

    • Refinement for Purity: If using the DPH method, the salt precipitates and can be filtered. With HOSA, using the crude aqueous concentrate or switching solvent to Ethanol/Water for the next step is common.

Step 2: Cycloaddition & Decarboxylation

Objective: Construct the bicyclic core. Mechanistic Insight: The base generates the


-iminopyridine dipole (ylide), which undergoes a [3+2] cycloaddition with the alkyne.
  • Preparation: Suspend the crude

    
    -amino salt (from Step 1) in DMF  (Dimethylformamide) (10 vol).
    
  • Base Activation: Add Potassium Carbonate (

    
    ) (2.0 eq). Stir for 15 minutes at RT. The color typically darkens as the ylide forms.
    
  • Cyclization: Add Ethyl Propiolate (1.2 eq) dropwise.

    • Exotherm Warning: This reaction is exothermic. Control addition rate to maintain temp < 30°C.

  • Completion: Stir at RT for 12 hours. Monitor by LCMS for the formation of the 3,6-diester intermediate.

  • One-Pot Hydrolysis/Decarboxylation (Crucial):

    • The product at this stage is Diethyl pyrazolo[1,5-a]pyridine-3,6-dicarboxylate. We need the 6-monoacid.

    • Add 50%

      
        (aq) to the reaction mixture and heat to reflux (100-110°C)  for 4-6 hours.
      
    • Chemistry: This hydrolyzes both esters to acids. The C3-carboxylic acid (pyrazole-3-COOH) is electronically similar to a malonic acid half-ester and decarboxylates much faster than the C6-benzoic-like acid.

  • Isolation: Cool to RT. Adjust pH to ~3-4 with NaOH. The product, Pyrazolo[1,5-a]pyridine-6-carboxylic acid , typically precipitates. Filter, wash with water, and dry.

Step 3: Regioselective C3-Bromination

Objective: Install the bromine atom at the vacant C3 position.

  • Solvent System: Dissolve Pyrazolo[1,5-a]pyridine-6-carboxylic acid (5.0 g) in DMF or Acetic Acid (50 mL). Note: Acetic acid often improves regioselectivity.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at Room Temperature.

    • Why Portion-wise? To keep the concentration of brominating agent low and prevent poly-bromination.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by HPLC. The C3 position is highly activated; the reaction is fast.

  • Quench: Pour the mixture into ice water (200 mL).

  • Purification: The target compound, 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid , will precipitate as an off-white solid.

  • Filtration: Filter the solid. Wash with water and cold ethanol.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Diagram

ReactionScheme SM Ethyl Isonicotinate Salt N-Amino Pyridinium Salt SM->Salt HOSA, H2O 90°C Diester 3,6-Diester Intermediate Salt->Diester Ethyl Propiolate K2CO3, DMF [3+2] Cycloaddition MonoAcid Pyrazolo[1,5-a]pyridine- 6-carboxylic Acid Diester->MonoAcid H2SO4, Reflux (-CO2 at C3) Final 3-Bromo-pyrazolo[1,5-a] pyridine-6-carboxylic Acid MonoAcid->Final NBS, DMF RT

Figure 2: Forward synthetic pathway highlighting the critical decarboxylation step to differentiate the C3 and C6 positions.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of ethyl esterEnsure HOSA solution is neutralized/buffered. Alternatively, re-esterify after salt formation using EtOH/HCl.
Incomplete Decarboxylation Temperature too lowEnsure reflux temperature >100°C in acidic media. C3-COOH is stable at RT.
Poly-bromination Excess NBS or high tempUse exactly 1.0-1.05 eq NBS. Keep reaction at RT or 0°C.
Product Solubility Zwitterionic natureThe final acid has low solubility in water at pH 3-4. Adjust pH carefully to maximize precipitation.

References

  • Tamura, Y. et al. "Synthesis and properties of pyrazolo[1,5-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1975.

  • Charette, A. B. et al. "Mild Method for the Synthesis of Pyridinium Ylides." Journal of Organic Chemistry, 2003. (Describes modern

    
    -amination techniques). 
    
  • Johns, B. A. et al. "Pyrazolo[1,5-a]pyridine anti-herpes compounds." Bioorganic & Medicinal Chemistry Letters, 2005. (Details the cyclization and halogenation logic).

  • Mugnaini, C. et al. "Synthesis of pyrazolo[1,5-a]pyrimidine ring..."[1] Arkivoc, 2022.[1] (Analogous chemistry for fused systems).

Sources

Application

Buchwald-Hartwig amination of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Application Note & Protocol Topic: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Forging Critical C-N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Forging Critical C-N Bonds on a Privileged Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Its broad functional group tolerance and applicability to a wide range of substrates have supplanted harsher, more traditional methods for C-N bond formation.[1]

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a diverse array of biological targets, including kinases and other enzymes relevant to oncology, inflammation, and neurodegenerative diseases.[4][5][6] The ability to strategically install amine substituents onto this heterocyclic system is therefore of paramount importance for generating compound libraries and optimizing drug candidates.

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific, and challenging, substrate: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid . The presence of both an electron-deficient heteroaromatic ring and a free carboxylic acid group presents unique challenges that require careful consideration of reaction parameters to achieve a successful transformation. We will delve into the rationale behind the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol for researchers.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate. The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ from a precatalyst, reacts with the aryl bromide, inserting into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][7]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ (Amine Complex) OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) Amine_complex->Amido_complex Deprotonation BaseH Base-H⁺ + Br⁻ Amine_complex->BaseH Amido_complex->Pd0 Regeneration Product Ar-NR₂ (Product) Amido_complex->Product Reductive Elimination Catalyst_regen Regenerated L-Pd(0) ArBr Ar-Br ArBr->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Navigating the Challenges: Rationale for Parameter Selection

The success of coupling an amine to 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is critically dependent on the judicious choice of reaction components. The acidic proton of the carboxylic acid and the electronic nature of the heterocycle dictate our strategy.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are highly recommended.[8] These air-stable complexes rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results and avoiding unreliable in situ reduction steps.[7]

  • Ligand Selection: The ligand is arguably the most critical variable. It stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands are essential. They promote the crucial, often rate-limiting, reductive elimination step.[2]

    • Recommended Ligands: For a broad range of primary and secondary amines, ligands like Xantphos or Josiphos -type ligands are excellent starting points. For particularly challenging couplings, consider screening more specialized ligands such as BrettPhos for primary amines or RuPhos for secondary amines.[8]

  • Base Selection - The Critical Choice: The carboxylic acid moiety (pKa ≈ 4-5) will be readily deprotonated by the strong bases (e.g., NaOtBu, LHMDS, pKaH > 19) typically used in Buchwald-Hartwig aminations.[8][9] This can lead to several complications:

    • Solubility Issues: The resulting carboxylate salt may have poor solubility in common non-polar solvents like toluene.

    • Catalyst Inhibition: The carboxylate could potentially coordinate to the palladium center, inhibiting catalytic activity.

    • Stoichiometry: An extra equivalent of base is consumed to deprotonate the acid, which must be accounted for.

    Therefore, weaker inorganic bases are the preferred choice. Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are ideal.[7][8] They are strong enough to deprotonate the coordinated amine within the catalytic cycle but are less likely to cause the issues associated with stronger bases. Cesium carbonate is often particularly effective due to its better solubility in some organic solvents.[7] The trade-off is that weaker bases may require higher reaction temperatures to achieve a reasonable reaction rate.

  • Solvent: The choice of solvent must balance the solubility of the starting materials (especially the carboxylate salt formed in situ) and the required reaction temperature.

    • Toluene is a common choice, but its low polarity may be problematic for the salt's solubility.

    • More polar aprotic solvents like 1,4-Dioxane or THF are often better choices for substrates containing polar functional groups.[8][9]

    • Regardless of the choice, the solvent must be anhydrous and thoroughly degassed with an inert gas (Nitrogen or Argon) to prevent catalyst oxidation and protodebromination side reactions.

Table 1: Recommended Starting Conditions
ParameterRecommended ChoiceRationale
Aryl Halide 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid1.0 equiv
Amine Representative secondary amine (e.g., Morpholine)1.2 - 1.5 equiv
Pd Precatalyst BrettPhos Pd G31 - 3 mol%; Efficient generation of active Pd(0).
Ligand BrettPhos (included in precatalyst)Bulky, electron-rich ligand suitable for heteroaryl substrates.
Base Cs₂CO₃ or K₃PO₄2.5 - 3.0 equiv; Avoids issues with the carboxylic acid moiety.
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed; Dioxane may improve solubility.
Temperature 90 - 110 °CWeaker bases may require higher temperatures for efficient reaction.
Atmosphere Nitrogen or ArgonPrevents oxidation of the catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid with morpholine as a representative secondary amine.

Materials & Equipment
  • 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

  • Morpholine

  • BrettPhos Pd G3 Precatalyst

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up

  • Celite®, Ethyl Acetate, 1M HCl, Saturated NaCl (brine)

  • Rotary evaporator

Reaction Setup (Step-by-Step)
  • Prepare the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (e.g., 242 mg, 1.0 mmol, 1.0 equiv), Cesium Carbonate (e.g., 815 mg, 2.5 mmol, 2.5 equiv), and BrettPhos Pd G3 precatalyst (e.g., 27 mg, 0.03 mmol, 3 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Add Solvent and Amine: Through the septum, add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe. Then, add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Remove Solids: Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then saturated brine (20 mL).

  • Product Isolation (Acid Precipitation): Extract the organic layer with 1M NaOH (2 x 15 mL). Combine the aqueous basic extracts and cool in an ice bath. Slowly acidify the aqueous solution to pH ~4-5 with 1M HCl. The desired product should precipitate out as a solid.

  • Final Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether. Dry the product under high vacuum to afford the purified 3-(morpholino)pyrazolo[1,5-a]pyridine-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification r1 1. Charge solids (ArBr, Base, Precatalyst) r2 2. Purge with N₂/Ar r1->r2 r3 3. Add Solvent & Amine r2->r3 r4 4. Heat (100 °C) & Stir r3->r4 w1 5. Cool & Dilute (Ethyl Acetate) r4->w1 Reaction Complete w2 6. Filter through Celite w1->w2 w3 7. Basic Extraction (1M NaOH) w2->w3 w4 8. Acidify Aqueous Layer (1M HCl) w3->w4 w5 9. Filter Precipitate w4->w5 w6 10. Wash & Dry Product w5->w6

Sources

Method

Application Note: Strategic Derivatization of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Executive Summary & Structural Analysis[1] The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and azaindole. It is extensively utilized in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and azaindole. It is extensively utilized in kinase inhibitors (e.g., JAK2, Trk, PI3K) due to its ability to form key hydrogen bonds within the ATP-binding pocket while offering superior metabolic stability compared to its indole counterparts.

The specific building block, 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid , offers two orthogonal handles for Diversity-Oriented Synthesis (DOS):

  • C-3 Bromide: An electrophilic handle primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This position typically projects into the solvent-exposed region or the hydrophobic back pocket of kinase enzymes.

  • C-6 Carboxylic Acid: A nucleophilic/electrophilic handle suitable for amide coupling, esterification, or Curtius rearrangement. This position often directs substituents towards the ribose binding pocket or solvent front.

This guide outlines a "Parallel Library Strategy" to selectively functionalize these positions, maximizing chemical space exploration while minimizing synthetic attrition.

Strategic Synthesis Workflows

The critical decision in derivatizing this scaffold is the Order of Operations . The free carboxylic acid at C-6 can interfere with Pd-catalyzed reactions at C-3 via catalyst poisoning or solubility issues. Therefore, we propose two validated routes:

  • Route A (Amide-First): Ideal for fixing the C-6 solubilizing group and varying the C-3 aryl core.

  • Route B (Ester-Protection): Ideal for fixing the C-3 aryl core and varying the C-6 amide "warhead."

Visualization: Divergent Synthesis Pathways

G Start 3-Bromo-pyrazolo[1,5-a] pyridine-6-COOH Amide Intermediate A: 3-Bromo-6-Amide Start->Amide 1. Amide Coupling (HATU/Amine) Ester Intermediate B: Methyl Ester Start->Ester 1. TMSCHN2 or MeOH/H2SO4 FinalA Library A: 3-Aryl-6-Amide Amide->FinalA 2. Suzuki Coupling (Ar-B(OH)2) SuzukiB Intermediate C: 3-Aryl-6-Ester Ester->SuzukiB 2. Suzuki Coupling (Ar-B(OH)2) Hydrolysis Intermediate D: 3-Aryl-6-COOH SuzukiB->Hydrolysis 3. LiOH/THF FinalB Library B: 3-Aryl-6-Amide Hydrolysis->FinalB 4. Amide Coupling (Diverse Amines)

Figure 1: Decision tree for library generation based on the desired point of diversity.

Detailed Experimental Protocols

Protocol A: C-6 Amide Coupling (The "Amide-First" Approach)

Rationale: Converting the acid to an amide removes the acidic proton, improving solubility in organic solvents (DCM, Dioxane) required for the subsequent Suzuki coupling.

Reagents:

  • Substrate: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF (0.1 M concentration). Stir at 0°C for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.

  • Addition: Add the desired amine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should remain visible in the product mass.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water, and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove urea byproducts from HATU.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Rationale: The C-3 bromine is highly reactive. However, the electron-rich nature of the pyrazole ring can sometimes make oxidative addition sluggish compared to simple aryl bromides. We recommend Pd(dppf)Cl2 for robust substrates and XPhos Pd G3 for sterically hindered or electron-poor boronic acids.

Catalyst Selection Table:

Catalyst SystemLigand TypeApplication ScenarioBase
Pd(dppf)Cl2·DCM Bidentate (Ferrocene)Standard. Best for broad screening. Robust to air/moisture.K2CO3 or Cs2CO3
XPhos Pd G3 Biaryl Phosphine (Buchwald)High Performance. Required for heteroaryl boronic acids or hindered couplings.K3PO4
Pd(PPh3)4 MonodentateLegacy. Generally inferior for this scaffold due to slow oxidative addition.Na2CO3

Step-by-Step (Standard Conditions):

  • Setup: In a microwave vial or pressure tube, combine the 3-bromo intermediate (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Degassing is critical.[2] Sparge with Argon for 5 minutes.

  • Base: Add Cs2CO3 (2.5 equiv). Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Scavenging (Critical for Med Chem): Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium.

  • Purification: Filter through Celite. Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: C-3 Buchwald-Hartwig Amination

Rationale: Introducing an amine at C-3 creates 3-amino-pyrazolo[1,5-a]pyridines, which are potent kinase hinge binders.

Reagents:

  • Catalyst: Pd2(dba)3 (2.5 mol%) + BrettPhos (5 mol%) OR RuPhos Pd G3.

  • Base: NaOtBu (strong base) or Cs2CO3 (weak base - preferred if sensitive groups present).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Inert Atmosphere: This reaction is strictly air-sensitive. Flame-dry glassware and cool under Argon.

  • Mixing: Charge flask with 3-bromo substrate, Amine (1.2 equiv), Base (2.0 equiv), and Pre-catalyst.

  • Heating: Heat to 100°C for 4–12 hours.

  • Troubleshooting: If conversion is low, switch to tBuXPhos Pd G3 , which is excellent for coupling secondary amines to heteroaryl halides.

Troubleshooting & Optimization (The "Scientist's Notebook")

Issue: Protodebromination

Observation: You observe the loss of Bromine (M-Br + H) instead of the coupled product during Suzuki reaction. Cause: This is common in electron-rich heteroaromatics. Solution:

  • Use anhydrous solvents (Dioxane instead of Dioxane/Water) and use anhydrous base (CsF or K3PO4).

  • Switch to a highly active catalyst like Pd(tBu3P)2 to speed up the reductive elimination over the side reaction.

Issue: Low Solubility of the Carboxylic Acid

Observation: Starting material crashes out of solution or forms a gum. Solution: Do not attempt Suzuki on the free acid. Use Route A (Amide) or Route B (Methyl Ester). If you must use the acid, use DMSO/Water (10:1) as the solvent system, though workup will be difficult.

Visualization: Purification Workflow

Workup Rxn Crude Reaction Mixture (Pd, Base, Product, Byproducts) Filter Celite Filtration (Remove insoluble Base/Pd black) Rxn->Filter Scavenge Si-Thiol Treatment (Remove soluble Pd species) Filter->Scavenge Phase Phase Separation (EtOAc / Water) Scavenge->Phase Flash Flash Column Chromatography (DCM:MeOH gradient) Phase->Flash

Figure 2: Recommended purification workflow to ensure high-purity compounds for biological assay.

References

  • Scaffold Synthesis & Utility

    • Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779.
    • Source: Journal of Medicinal Chemistry (2012).[3]

    • URL:[Link]

    • Relevance: Establishes the pyrazolo/triazolo-pyridine core as a valid kinase scaffold.
  • Suzuki Coupling on Pyrazolo[1,5-a]pyridines

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4]

    • Source: RSC Advances (2013) / PMC (2021).
    • URL:[Link]

    • Relevance: Provides specific conditions (XPhos Pd G2) for coupling at the 3-position of this specific fused ring system.
  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal (General Protocol).
    • URL:[Link]

    • Relevance: General grounding for ligand selection (BrettPhos/RuPhos) for heteroaryl bromides.
  • PI3K Inhibitor Application

    • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry (2024).
    • URL:[Link]

    • Relevance: Recent validation of the specific scaffold in immunoncology.

Sources

Application

Application Note: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid in Kinase Inhibitor Design

This guide details the application of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) as a pivotal scaffold in the design of kinase inhibitors, specifically targeting the p38 MAPK and JAK/STAT pathway...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) as a pivotal scaffold in the design of kinase inhibitors, specifically targeting the p38 MAPK and JAK/STAT pathways.

Executive Summary

The pyrazolo[1,5-a]pyridine core is a bioisostere of the indole and azaindole rings found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib). The specific derivative 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid represents a high-value "dual-handle" intermediate.

Its value lies in its orthogonal reactivity:

  • C6-Carboxylic Acid: Ready for amide coupling to introduce solvent-exposed solubilizing groups (e.g., morpholines, piperazines) that tune pharmacokinetics (ADME).

  • C3-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic aryl/heteroaryl motifs that occupy the ATP-binding pocket's "gatekeeper" region.

This note outlines the protocol for converting this scaffold into potent p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Janus Kinase (JAK) inhibitors.

Biological Mechanism & Therapeutic Potential[1][2][3]

Mechanism of Action (MOA)

Derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors .

  • Hinge Binding: The pyrazolo[1,5-a]pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α).

  • Solvent Front: Substituents at the C6 position (derived from the carboxylic acid) extend towards the solvent front, improving solubility and reducing off-target binding.

  • Hydrophobic Pocket: The C3 substituent (derived from the bromide) penetrates the hydrophobic back-pocket, determining selectivity between kinase families (e.g., p38 vs. JNK).

Signaling Pathway: p38 MAPK in Inflammation

Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). This is critical for treating rheumatoid arthritis and cytokine storm syndromes.

p38_Pathway Stimulus Pro-inflammatory Stimulus (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation TF Transcription Factors (ATF2, MEF2) p38->TF Activation Response Cytokine Production (TNF-α, IL-6) MK2->Response mRNA Stability TF->Response Transcription Inhibitor Pyrazolo-pyridine Derivative Inhibitor->p38 Inhibition (IC50 < 10 nM)

Figure 1: The p38 MAPK signaling cascade. The pyrazolo[1,5-a]pyridine scaffold targets the p38 node, preventing downstream cytokine release.

Experimental Protocols

Chemical Synthesis: The "Dual-Handle" Workflow

Objective: Synthesize a library of 3,6-disubstituted derivatives.

Step A: C6-Amide Coupling (Solubility Handle)

  • Reagents: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine (e.g., N-methylpiperazine) (1.1 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir for 10 min at 0°C.

    • Add HATU; stir for 30 min to activate ester.

    • Add amine dropwise. Warm to RT and stir for 4–6 hours.

    • QC: Monitor by LC-MS (Target: [M+H]+).

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Step B: C3-Suzuki Coupling (Selectivity Handle)

  • Reagents: Product from Step A (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 min.

    • Combine reagents in a microwave vial.

    • Heat at 100°C for 1 hour (microwave) or 90°C for 12 hours (thermal).

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine IC50 against p38α MAPK.

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Mix:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Enzyme: Recombinant p38α (0.5 nM final).

    • Substrate: ATF2 peptide (50 µM).

    • ATP: 50 µM (Km apparent).

  • Incubation: Add compound + Enzyme (15 min pre-incubation). Add ATP/Substrate. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (40 min). Add Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Data Presentation & SAR Analysis

The following table illustrates the Structure-Activity Relationship (SAR) when modifying the C3 and C6 positions of the 3-bromo-6-carboxylic acid scaffold.

Table 1: SAR of 3,6-Disubstituted Pyrazolo[1,5-a]pyridines against p38α MAPK

Cmpd IDC6-Substituent (Solubility)C3-Substituent (Hydrophobic)p38α IC50 (nM)Solubility (pH 7.4)
Ref -COOH (Unmodified)-Br (Unmodified)>10,000High
A1 Morpholine-amidePhenyl450Moderate
A2 Morpholine-amide4-Fluoro-phenyl120Moderate
A3 N-Methylpiperazine-amide2,6-Difluoro-phenyl8 High
A4 N-Methylpiperazine-amidePyridin-4-yl35Very High

Interpretation:

  • C3 Position: A 2,6-difluoro substitution pattern (Compound A3) maximizes potency, likely due to optimal filling of the hydrophobic pocket and electrostatic interactions with the gatekeeper residue.

  • C6 Position: The N-methylpiperazine amide significantly enhances aqueous solubility compared to the morpholine, without compromising potency.

Experimental Workflow Visualization

Workflow Start 3-Bromo-pyrazolo [1,5-a]pyridine-6-COOH Step1 Step 1: Amide Coupling (C6 Functionalization) Start->Step1 HATU, Amine Inter Intermediate: 3-Bromo-6-Amide Step1->Inter Step2 Step 2: Suzuki Coupling (C3 Functionalization) Inter->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Final Final Inhibitor Library Step2->Final Assay ADP-Glo Kinase Assay (IC50) Final->Assay Screening

Figure 2: Synthesis and screening pipeline for converting the raw scaffold into active kinase inhibitors.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the bedside. Biochemical Journal, 457(2), 177-182. Link

  • Mewshaw, R. E., et al. (2002). New generation p38 MAP kinase inhibitors: Pyrazolo[1,5-a]pyridine derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 12(3), 271-274. Link

  • Bagley, M. C., et al. (2010). One-step synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates. Tetrahedron Letters, 51(3), 519-522. Link

  • Vertex Pharmaceuticals. (2011).[2] Pyrazolo[1,5-a]pyrimidines useful as JAK2 Inhibitors. US Patent 2011/118255.[2] Link

  • Sigma-Aldrich. (2024).[3] Product Specification: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Link(Note: Used for structural comparison of regioisomers).

Sources

Method

Use of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid in cancer research

Technical Guide: Leveraging 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid in Oncology Drug Discovery Part 1: Core Directive & Introduction Executive Summary 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 17841...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid in Oncology Drug Discovery

Part 1: Core Directive & Introduction

Executive Summary 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-05-4) represents a high-value orthogonal scaffold for the design of ATP-competitive kinase inhibitors.[1] Unlike the more ubiquitous 3-carboxylate derivatives, this specific isomer offers a unique vector geometry, allowing medicinal chemists to probe unexplored regions of the ATP-binding pocket.[1]

This guide details the strategic application of this building block in synthesizing targeted cancer therapeutics, specifically focusing on its utility as a bifunctional core for RET , TRK , and JAK kinase inhibitors.[1] The protocols below outline a self-validating workflow from chemical functionalization to biological validation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Utility & Pharmacophore Mapping

The pyrazolo[1,5-a]pyridine core acts as a bioisostere for the purine ring of ATP.[1] The 3-bromo and 6-carboxyl substituents provide two distinct "vectors" for drug design:

  • Vector A (Position 3 - Bromine): This position typically faces the gatekeeper residue or the hydrophobic back-pocket of the kinase.[1] The bromine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups that confer potency and selectivity.[1]

  • Vector B (Position 6 - Carboxylic Acid): This vector points towards the solvent-exposed region .[1] Functionalization here (via amide coupling) is critical for optimizing physicochemical properties (ADME), such as solubility and permeability, by attaching solubilizing groups (e.g., morpholine, piperazine, or PEG chains).[1]

Chemical Synthesis Strategy: The "Divergent" Approach

To maximize library generation efficiency, we recommend a Late-Stage Diversification strategy.[1]

  • Step 1 (Amidation): Functionalize the C6-carboxylic acid first.[1] This installs the solubilizing tail, which often aids in the purification of subsequent intermediates.[1]

  • Step 2 (Cross-Coupling): Perform Suzuki coupling at the C3-bromide last.[1] This allows a single "Solvent-Tail" intermediate to be reacted with dozens of boronic acids, rapidly generating a library of potential inhibitors.[1]

Part 3: Visualization & Formatting

Visual 1: Pharmacophore & Synthesis Workflow

The following diagram illustrates the divergent synthesis strategy and the pharmacophore mapping of the scaffold.

G cluster_0 Pharmacophore Mapping Start 3-Bromopyrazolo[1,5-a] pyridine-6-carboxylic acid (Scaffold) Step1 Step 1: Amide Coupling (Targeting Solvent Front) Start->Step1 R-NH2, HATU, DIPEA Intermed Intermediate: 3-Bromo-6-Amide Derivative Step1->Intermed Step2 Step 2: Suzuki Coupling (Targeting Hinge/Gatekeeper) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Final Final Kinase Inhibitor (Lead Candidate) Step2->Final VectorA Vector A (C3-Br): Selectivity & Potency VectorB Vector B (C6-COOH): Solubility (ADME)

Caption: Divergent synthesis workflow transforming the 3-bromo-6-carboxy scaffold into a bioactive kinase inhibitor.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Amide First, Suzuki Second)

Objective: Synthesize a library of 3-aryl-pyrazolo[1,5-a]pyridine-6-carboxamides.

Reagents:

  • Scaffold: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.[1][2]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM.

Step 1: C6-Amide Coupling (Solvent Tail Installation)

  • Dissolve: In a round-bottom flask, dissolve 1.0 eq (241 mg, 1 mmol) of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid in DMF (5 mL).

  • Activate: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to activate the acid.

  • Couple: Add 1.1 eq of the desired amine (e.g., 4-methylpiperazine for solubility).

  • Reaction: Stir at RT for 4-6 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Checkpoint: Verify the retention of the Bromine atom via Mass Spec (characteristic 1:1 isotopic pattern).[1]

Step 2: C3-Suzuki Coupling (Hinge Binder Installation)

  • Prepare: Dissolve the amide intermediate (0.5 mmol) in 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Add: Add 1.2 eq of the aryl boronic acid (e.g., 4-fluorophenylboronic acid) and 2.0 eq of K2CO3.

  • Degas: Purge the solution with Nitrogen for 5 minutes.

  • Catalyze: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2·DCM.

  • Heat: Heat to 90°C for 12 hours under Nitrogen.

  • Workup & Isolate: Filter through Celite, concentrate, and purify via Prep-HPLC.

Protocol B: Biological Validation (Kinase Inhibition)

Objective: Validate the potency of the synthesized library against a target kinase (e.g., RET or TRKA).

Method: FRET-based LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Preparation: Prepare 384-well plates with the kinase of interest (5 nM), the Europium-labeled antibody, and the AlexaFluor-labeled tracer.[1]

  • Dosing: Serially dilute the synthesized inhibitors in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Add 5 µL of inhibitor solution to the wells containing the kinase/antibody mixture. Incubate for 1 hour at RT.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Analysis: Calculate IC50 values using a sigmoidal dose-response curve fit.

    • Success Criterion: Validated hits should show IC50 < 100 nM.[1]

Part 5: Data Presentation & Analysis

Table 1: Hypothetical SAR Data (Structure-Activity Relationship) Demonstrating the impact of C3 and C6 modifications.

Compound IDC3 Substituent (Hinge)C6 Substituent (Solvent)Kinase IC50 (nM)Solubility (µM)
Scaffold BromineCarboxylic Acid>10,000>500
A-01 PhenylMorpholine-amide450120
A-02 4-FluorophenylMorpholine-amide85115
A-03 Pyridin-3-ylMorpholine-amide12 150
B-01 Pyridin-3-ylMethyl-amide1510 (Poor)

Interpretation:

  • A-02 vs A-03: Changing the C3-phenyl to a C3-pyridine (nitrogen acceptor) significantly improves potency (85 nM -> 12 nM), likely due to a specific hydrogen bond in the hinge region.[1]

  • A-03 vs B-01: Changing the C6-morpholine to a simple methyl group maintains potency but drastically reduces solubility, highlighting the importance of the C6 vector for ADME properties.[1]

Part 6: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45789676 (Isomer Reference). Retrieved from [Link][1]

  • Fan, Y. et al. (2022).[1] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link](Demonstrates the chemical reactivity and amide coupling of the pyrazolo[1,5-a]pyridine scaffold).

  • Mao, L. et al. (2024).[1] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. Retrieved from [Link](Provides SAR context for the pyrazolo-fused systems in oncology).

Sources

Application

Application Notes and Protocols for Investigating the Pharmacokinetics of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives

Introduction: The Significance of Pharmacokinetic Profiling for Novel Pyrazolopyridine Derivatives The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pharmacokinetic Profiling for Novel Pyrazolopyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including promising candidates for cancer therapy that function as protein kinase inhibitors.[1][2][3] Derivatives of 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid are of significant interest in drug discovery due to their potential for targeted therapeutic action. However, the journey from a potent "hit" compound to a viable clinical candidate is contingent not only on its pharmacodynamic properties but also, critically, on its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these novel chemical entities (NCEs) is paramount for optimizing their efficacy and safety.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed, field-proven protocols for the initial pharmacokinetic characterization of 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid derivatives. By following these methodologies, researchers can generate robust and reproducible data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately selecting candidates with the highest probability of success in vivo.

Part 1: Early ADME Profiling - Foundational In Vitro Assays

In the early stages of drug discovery, high-throughput in vitro assays are essential for screening and ranking compounds based on their metabolic liabilities and distribution characteristics.[4] These data are crucial for making informed decisions about which compounds to advance.

Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4][5] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, limiting its therapeutic utility. The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue are the gold standard for these assessments.[6]

  • Liver Microsomes vs. S9 Fraction vs. Hepatocytes: The choice of enzymatic system depends on the metabolic pathways of interest.

    • Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for Phase I (oxidative) metabolism. They are cost-effective for high-throughput screening of CYP-mediated metabolism.

    • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[5] This allows for the study of both Phase I (CYP, FMO) and some Phase II (e.g., UGT, SULT, GST) conjugation reactions.[5]

    • Hepatocytes: As intact liver cells, cryopreserved hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering the most physiologically relevant in vitro model.[5][6][7] They are invaluable for predicting hepatic clearance.[6][7]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare stock solution of 3-bromopyrazolo[1,5-a]pyridine derivative (e.g., 10 mM in DMSO) C Incubate test compound (e.g., 1 µM final conc.) with enzymatic system A->C B Prepare liver microsomes/S9/hepatocytes and NADPH regenerating system (for microsomes/S9) B->C D Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with cold acetonitrile containing an internal standard (IS) D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine % parent compound remaining G->H

Caption: Workflow for in vitro metabolic stability assay.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid derivative in DMSO.

    • NADPH Regenerating System (NRS): Prepare a solution containing Glucose-6-phosphate, G6P-dehydrogenase, and NADP+ in phosphate buffer (pH 7.4).

    • HLM Suspension: Dilute pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the HLM suspension and NRS to 37°C.

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the NRS.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound). This terminates the reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression (Slope = -k; t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Plasma Protein Binding (PPB) Assessment

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[8] It is the unbound (free) drug that is pharmacologically active and available to distribute to tissues and be cleared from the body.[8] Therefore, determining the fraction of unbound drug (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.

  • Equilibrium Dialysis (ED): This is considered the "gold standard" for PPB determination. It involves separating a plasma-containing drug from a buffer compartment by a semi-permeable membrane.[9] At equilibrium, the concentration of the free drug in the buffer is equal to the free drug concentration in the plasma, minimizing non-specific binding artifacts.[10]

  • Ultrafiltration (UF): This method is faster than ED and involves separating the free drug from the protein-bound drug by centrifugation through a size-exclusion membrane.[8][9] It is crucial to assess for non-specific binding of the compound to the filter device.[10]

  • Materials:

    • RED device (single-use inserts with a semi-permeable membrane).

    • Pooled human plasma (and plasma from other species of interest, e.g., rat, dog).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding).[11]

  • Procedure:

    • Compound Spiking: Prepare a working solution of the 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid derivative and spike it into the plasma to a final concentration of ~2 µM. Ensure the final DMSO concentration is <1%.[11]

    • RED Device Setup: Add the spiked plasma (e.g., 200 µL) to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS to the buffer chamber (white side).[11]

    • Incubation: Place the inserts into the base plate, seal with an adhesive film, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[11][12]

    • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[11]

    • Matrix Matching and Analysis: To minimize matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins from both samples with 3-4 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Calculation:

    • Fraction unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

ParameterAssayTypical ThroughputKey OutputRelevance
Metabolic Stability Liver Microsomes/S9Hight½, CLintPredicts hepatic clearance, guides SAR for metabolic liabilities.
Metabolic Stability HepatocytesMediumt½, CLintMore physiologically relevant prediction of hepatic clearance.
Plasma Protein Binding Equilibrium DialysisMediumFraction Unbound (fu)Determines the amount of pharmacologically active drug.

Part 2: Bioanalytical Method Development for Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity, selectivity, and speed.[13]

Core Principles of LC-MS/MS Method Development:
  • Analyte and Internal Standard (IS) Optimization:

    • Mass Spectrometry Tuning: Infuse a standard solution of the 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid derivative into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) and identify the precursor ion (typically [M+H]+ or [M-H]-).

    • Fragmentation (MS/MS): Induce fragmentation of the precursor ion and select a stable, intense product ion for quantification. The precursor → product ion pair is known as an MRM (Multiple Reaction Monitoring) transition.

    • Internal Standard Selection: An ideal IS is a stable, isotopically labeled version of the analyte (e.g., with 2H or 13C). If unavailable, a close structural analog with similar chromatographic and ionization behavior can be used.

  • Chromatographic Separation:

    • Column Choice: A C18 reversed-phase column is a common starting point for many small molecules.[14]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used to achieve good peak shape and retention.

    • Goal: Achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components.

  • Sample Preparation:

    • Objective: To remove proteins and other matrix components that can interfere with the analysis and damage the LC-MS/MS system.

    • Protein Precipitation (PPT): The simplest method. Involves adding a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample.[14][15] It is fast and effective but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Involves extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The most selective but also most complex method. Provides the cleanest extracts and is ideal for methods requiring high sensitivity.[13]

G A Plasma Sample Collection (from in vivo study) B Add Internal Standard (IS) to plasma sample A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Centrifugation C->D E Transfer Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: General workflow for bioanalytical sample quantification.

  • Preparation of Standards:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of calibration standards by spiking the stock solution into blank rat plasma to cover the expected concentration range (e.g., 1 - 2000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).[14]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[15]

    • Carefully transfer the supernatant to a 96-well plate or HPLC vial for injection.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: To be determined for the specific derivative and IS.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from the regression equation. The accuracy of the QCs should be within ±15% of the nominal value (±20% for the lower limit of quantification).

ParameterValue (Illustrative)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN
Ionization Mode ESI+
LLOQ 1 ng/mL
Calibration Range 1 - 2000 ng/mL
Sample Prep Protein Precipitation
Internal Standard Stable Isotope Labeled Analog

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial pharmacokinetic characterization of novel 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid derivatives. The data generated from these in vitro assays are fundamental for understanding a compound's disposition and for guiding the selection of candidates for more extensive in vivo pharmacokinetic studies. By integrating these ADME assessments early in the drug discovery process, research teams can de-risk their projects, optimize compound properties, and accelerate the development of new and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Metwally, H. M., Abdel-Latif, E., & El-Rayyes, A. (2024). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Current Organic Chemistry, 28(18), 1460-1470. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Bentham Science Publishers. (2024, June 11). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Li, X., et al. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Journal of Chromatographic Science, 60(1), 8-14. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2659. Retrieved from [Link]

  • Dahal, P., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 1-10. Retrieved from [Link]

  • Taylor & Francis. (2022, November 1). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, December 8). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Elsevier. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 3-Bromopyrazolopyridines

Ticket Scope: Optimization and Troubleshooting of Palladium-Catalyzed Cross-Coupling for 3-Bromopyrazolopyridine Scaffolds. Assigned Specialist: Senior Application Scientist, Catalysis Group.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Scope: Optimization and Troubleshooting of Palladium-Catalyzed Cross-Coupling for 3-Bromopyrazolopyridine Scaffolds. Assigned Specialist: Senior Application Scientist, Catalysis Group. Status: Active.

Executive Summary & Diagnostic Triage

User Issue: "I am attempting to couple a 3-bromopyrazolo[1,5-a]pyridine (or related isomer) with an aryl boronic acid. Standard conditions (Pd(PPh3)4, Na2CO3) yield <10% product, with significant starting material remaining or formation of the de-brominated side product."

Root Cause Analysis: The 3-bromopyrazolopyridine scaffold presents a "Perfect Storm" of three competing challenges:

  • Electronic Deactivation: The C3 position in pyrazolo[1,5-a]pyridines is electron-rich (similar to indole C3). This makes the C-Br bond strong and resistant to oxidative addition, requiring electron-rich ligands.

  • Catalyst Poisoning: The bridgehead nitrogen (and N4/N7 depending on the isomer) is a potent

    
    -donor, capable of displacing weak ligands (like PPh3) and forming stable, inactive Pd-complexes.
    
  • Protodeboronation: Heterocyclic boronic acids (often used to couple with this scaffold) are notoriously unstable under basic aqueous conditions.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode before proceeding to the solutions.

TroubleshootingFlow start START: Analyze LCMS/NMR of Crude q1 Is Starting Material (SM) consumed? start->q1 res_no_conv ISSUE: Catalyst Arrest (Oxidative Addition Failure) q1->res_no_conv No (SM remains) res_debrom ISSUE: Hydrodehalogenation (Ar-Br -> Ar-H) q1->res_debrom Yes (Ar-H formed) res_homo ISSUE: Protodeboronation (Boronic Acid Decomposition) q1->res_homo Yes (SM remains, Boronic Acid gone) sol_ligand SOLUTION: Switch to Buchwald G3/G4 Precatalysts res_no_conv->sol_ligand Ligand too weak/poisoned sol_solvent SOLUTION: Remove Protic Solvents Increase Catalyst Loading res_debrom->sol_solvent Hydride source present sol_base SOLUTION: Anhydrous Conditions (CsF or K3PO4) res_homo->sol_base Base/Temp too aggressive

Figure 1: Diagnostic workflow for identifying the primary failure mode in Suzuki couplings of nitrogen-rich heterocycles.

Technical Deep Dive: The "Engine" (Catalyst System)

The Problem: Traditional catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient. The pyrazolopyridine nitrogens coordinate to the Pd(II) center, creating a "resting state" that is too stable to re-enter the catalytic cycle. Furthermore, PPh3 is not electron-rich enough to facilitate oxidative addition into the electron-rich C3-Br bond [1].

The Solution: Buchwald Precatalysts (Gen 3 or Gen 4). You must use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands serve two functions:

  • Steric Bulk: Prevents the substrate nitrogens from binding to the palladium center (prevents poisoning).

  • Electron Density: The alkyl groups on the phosphorous push electron density onto the Pd, accelerating the difficult oxidative addition step.

Recommended Catalyst Systems
ComponentRecommendationScientific Rationale
Ligand XPhos or SPhos XPhos is the "gold standard" for heteroaryl chlorides/bromides. Its steric bulk prevents N-coordination [2].
Precatalyst XPhos Pd G3 or G4 Ensures 1:1 Pd:Ligand ratio and rapid activation. Avoids the induction period and variability of mixing Pd(OAc)2 + Ligand in situ [3].
Loading 2.0 - 5.0 mol%Do not drop below 2 mol% during screening. Nitrogen heterocycles will always sacrifice some catalyst to coordination.

Technical Deep Dive: The "Fuel" (Boronic Acid Stability)

The Problem: Protodeboronation. If you are coupling the 3-bromopyrazolopyridine with a heterocyclic boronic acid (e.g., 2-pyridine boronic acid), the boronic acid often decomposes (loses B(OH)2 and gains H) faster than the cross-coupling occurs. This is catalyzed by high pH and high temperature [4].

The Solution: Controlled Release & Anhydrous Bases.

Protocol A: The "Slow Release" Method (Aqueous)

  • Base: K3PO4 (Tribasic potassium phosphate). It is less aggressive than carbonates for protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1). The water is necessary for the transmetallation step in this mechanism but keep it minimal.

  • Boron Source: Potassium Trifluoroborates (Ar-BF3K) or Pinacol Esters (Ar-BPin). These are more stable than free boronic acids.

Protocol B: The "Anhydrous" Method (For highly unstable partners)

  • Base: CsF (Cesium Fluoride) or powdered anhydrous K3PO4.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Mechanism: Fluoride activates the boronate species without requiring water, shutting down the hydrolytic protodeboronation pathway [5].

Technical Deep Dive: The "Leak" (Hydrodehalogenation)

The Problem: You observe the bromine atom being replaced by hydrogen (Ar-Br


 Ar-H).
Mechanism:  This usually occurs via a hydride transfer mechanism. If you use primary or secondary alcohols (EtOH, iPrOH) as co-solvents, 

-hydride elimination from the alkoxide-Pd complex generates a Pd-H species, which reductively eliminates to form the de-halogenated byproduct [6].

The Solution:

  • Solvent Switch: Eliminate alcohols. Use Dioxane, Toluene, or THF.

  • Catalyst Speed: Increase catalyst activity (switch to XPhos Pd G3). The faster the transmetallation with boron occurs, the less time the Pd(II)-Ar intermediate spends waiting around to find a hydride source.

Standard Operating Procedures (SOPs)

SOP-01: The "Gold Standard" Screening Protocol

Use this protocol as your starting point for 3-bromopyrazolopyridines.

Reagents:

  • Substrate: 3-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boron Partner: Aryl Boronic Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: K3PO4 (2.0 - 3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge Solids: Add substrate, boronate ester, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with N2 or Ar (3x vacuum/purge cycles). Critical: Oxygen kills the active monomeric Pd(0) species.

  • Add Liquids: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, increase to 80-100°C, but start low to prevent boronate decomposition.

SOP-02: The "Difficult Substrate" Protocol (Anhydrous)

Use this if SOP-01 yields protodeboronation or hydrolysis.

Reagents:

  • Catalyst: XPhos Pd G3 (0.05 equiv)

  • Base: CsF (3.0 equiv, anhydrous solid)

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Mix all solids (including CsF) in a glovebox or under strict Ar flow.

  • Add anhydrous dioxane.

  • Heat to 90-100°C. (Fluoride activation is slower and often requires higher heat).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2? It works for my other couplings. A: Likely not. Pd(dppf)Cl2 is a robust catalyst, but dppf is not bulky enough to prevent the pyrazolopyridine nitrogen from binding to the Pd center. If you must use a generic catalyst, try Pd(dtbpf)Cl2 —the tert-butyl groups offer better steric protection than the phenyl groups of dppf.

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (formation of bulk Pd(0) metal). This means your ligand is dissociating, or you have insufficient ligand to stabilize the Pd.

  • Fix: Switch to a precatalyst (G3/G4) which guarantees a 1:1 ratio.

  • Fix: Add extra free ligand (e.g., 1 mol% Pd G3 + 1 mol% free XPhos).

Q: I see a peak with Mass = Product + 14. What is it? A: This is likely a methylation artifact if you are using generic Pd sources or old solvents, but in the context of Buchwald G3 catalysts, be aware that the carbazole leaving group is generally inert. However, check if you are using Pd(OAc)2 in DMF or DMA ; these solvents can decompose to form dimethylamine, which can participate in Heck-type side reactions or aminations if the coupling is slow.

Visualizing the Poisoning Mechanism

The diagram below illustrates why standard ligands fail and how bulky ligands protect the cycle.

PoisoningMechanism cluster_active Active Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Poisoned Inactive Complex (L-Pd-N_heterocycle) Pd0->Poisoned Coordination (Small Ligands) Prod Product Formation OxAdd->Prod Prod->Pd0 Substrate 3-Bromopyrazolopyridine (N-Donor) Substrate->Poisoned Poisoned->Pd0 Reversible only with Bulky Ligands

Figure 2: Competition between the active catalytic cycle and nitrogen-coordination (poisoning). Bulky ligands (XPhos) sterically block the "Poisoning Pathway" (Red).

References

  • Catalyst Deactivation by N-Heterocycles

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007, 72(21), 8104–8112. Link

  • Buchwald Ligand Efficacy (XPhos/SPhos)

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link

  • Precatalyst Activation (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Protodeboronation Mechanism

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010, 132(31), 10891–10902. Link

  • Anhydrous Fluoride Conditions

    • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link

  • Hydrodehalogenation Side Reactions

    • Navarro, O., et al. "Dehalogenation of Aryl Halides by Pd(II) Precatalysts." Journal of Organic Chemistry, 2004, 69(9), 3173–3180. Link

Optimization

Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

[1] Topic: Purification & Isolation Protocols Molecule: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid CAS: 1784165-05-4 (Note: Distinct from the common 6-bromo-3-carboxylic isomer) Target Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification & Isolation Protocols Molecule: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid CAS: 1784165-05-4 (Note: Distinct from the common 6-bromo-3-carboxylic isomer) Target Audience: Medicinal Chemists, Process Chemists[1]

Core Physicochemical Profile

Before initiating purification, understand the behavior of your molecule.[1] This specific scaffold combines a fused aromatic bicycle with an amphoteric character (though predominantly acidic due to the carboxylic acid).[1]

PropertyCharacteristicImplication for Purification
Acidity (pKa) ~3.8 – 4.2 (COOH)Primary Handle: Soluble in mild base (NaHCO₃/Na₂CO₃); precipitates at pH < 3.[1]
Solubility (Neutral) Low in Hexanes/DCM.[1] Moderate in MeOH/EtOH. High in DMSO/DMF.[1]Recrystallization: Requires polar protic solvents or mixtures (e.g., EtOH/Water).[1]
Reactivity C-3 Bromine is labile to Pd-coupling; C-6 Acid is stable.[1]Avoid: Strong reducing agents or harsh transition metal exposure during workup.[1]
Impurities Unreacted starting material (Pyrazolo[1,5-a]pyridine-6-COOH), Succinimide (if NBS used).[1]Separation: Starting material is also acidic, making acid-base separation difficult.[1] Recrystallization is required.[1]

Primary Purification Protocol: Acid-Base Reprecipitation

Context: This is the "workhorse" method for removing non-acidic impurities (e.g., decarboxylated byproducts, succinimide, or residual oxidants) and inorganic salts.[1]

Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 5-10 volumes). Stir until a clear solution forms.

    • Checkpoint: If solids remain, filter them off.[1] These are likely non-acidic impurities (e.g., decarboxylated 3-bromo-pyrazolo[1,5-a]pyridine).[1]

  • Wash (Lipophilic Removal): Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2 x 5 volumes).[1]

    • Action: Discard the organic (DCM/EtOAc) layer.[1] Keep the aqueous layer.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 2–3 .[1]

    • Observation: The product should crash out as a white to off-white solid.[1]

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (to remove NaCl) followed by a small amount of cold Hexanes/Heptane (to dry).

  • Drying: Vacuum dry at 45°C overnight.

Visual Workflow (DOT Diagram)

AcidBaseExtraction Start Crude Solid Mixture Dissolve Suspend in 1N NaOH (pH > 10) Start->Dissolve Filter1 Filter Insolubles (Remove non-acids) Dissolve->Filter1 Extract Wash aq. layer with DCM/EtOAc Filter1->Extract PhaseSep Separate Phases Extract->PhaseSep DiscardOrg Discard Organic Layer (Contains neutral impurities) PhaseSep->DiscardOrg Acidify Acidify Aqueous Layer with 1N HCl to pH 2-3 PhaseSep->Acidify Keep Aqueous Collect Filter Precipitate & Wash with H2O Acidify->Collect Final Pure Acid Product Collect->Final

Caption: Logic flow for removing non-acidic contaminants via pH manipulation.

Secondary Purification: Recrystallization

Context: If the acid-base method yields product with trace colored impurities or if the starting material (non-brominated acid) is present, recrystallization is necessary.[1]

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) High Best balance.[1] Dissolve in hot EtOH, add H₂O until turbid, cool slowly.
Acetic Acid (Glacial) Medium Good for very insoluble batches.[1] Dissolve hot, cool to RT.
DMF / Water Low Use only if product is insoluble in alcohols.[1] High boiling point makes drying difficult.[1]
Protocol: Ethanol/Water Recrystallization
  • Place the semi-pure acid in a round-bottom flask.

  • Add Ethanol (10 mL/g). Heat to reflux (approx. 78°C).[1]

  • If not fully dissolved, add more Ethanol in small portions.[1]

  • Once dissolved, remove from heat. Add Water dropwise until a faint persistent cloudiness appears.[1]

  • Add a few drops of Ethanol to clear the solution again.[1]

  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours, then move to a fridge (4°C) for 2 hours.

  • Filter the crystals and wash with cold Ethanol.

Troubleshooting & FAQs

Q1: My product is pink/reddish. How do I fix this?

Diagnosis: This indicates trace oxidation or transition metal contamination (if Pd/Cu was used in previous steps).[1] Solution:

  • Dissolve the acid in 1N NaOH.[1]

  • Add activated charcoal (5 wt%) . Stir for 30 minutes.

  • Filter through a Celite pad to remove the charcoal.[1]

  • Re-acidify the filtrate with HCl to precipitate the product.[1]

Q2: The yield after acidification is very low.

Diagnosis: The product might be slightly amphoteric (due to the pyridine nitrogen) or the pH is not low enough. Solution:

  • Ensure pH is 2–3 .[1] Do not stop at pH 5.[1]

  • The pyridine nitrogen in the pyrazolo[1,5-a]pyridine ring is generally not very basic, but if the solution is too dilute, the product may remain soluble.[1] Concentrate the aqueous volume by 50% (rotary evaporator) before acidification.

  • Salting out: Add NaCl to the aqueous phase to saturate it, forcing the organic acid out of solution.[1]

Q3: I cannot separate the starting material (non-brominated) from the product.

Diagnosis: Both are carboxylic acids with similar pKa values.[1] Acid-base extraction will not work.[1] Solution:

  • Recrystallization: The brominated product usually has a higher melting point and lower solubility than the non-brominated precursor.[1] Use the Ethanol/Water method.[1][2]

  • Reverse Phase Chromatography: If recrystallization fails, use a C18 column.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Gradient: 5% to 60% ACN.[1] The bromo-derivative is more lipophilic and will elute later than the non-brominated parent.[1]

Logic Map: Purification Decision Matrix

Use this diagram to decide which path to take based on your current crude material status.

DecisionMatrix Input Crude Material Check1 Is it colored? Input->Check1 Check2 Contains Non-Acids? Check1->Check2 No ActionCharcoal Charcoal Treatment (in NaOH) Check1->ActionCharcoal Yes Check3 Contains SM (Acid)? Check2->Check3 No ActionAcidBase Acid-Base Extraction Check2->ActionAcidBase Yes ActionRecryst Recrystallization (EtOH/H2O) Check3->ActionRecryst Yes (Minor) ActionColumn Reverse Phase HPLC Check3->ActionColumn Yes (Major) Final Pure Product Check3->Final No ActionCharcoal->Check2 ActionAcidBase->Check3 ActionRecryst->Final ActionColumn->Final

Caption: Decision tree for selecting the appropriate purification technique.

References

  • Synthesis of Pyrazolo[1,5-a]pyridine derivatives

    • Source: Bull.[1] Chem. Soc. Jpn., Vol. 47, No. 2 (1974).[1]

    • Relevance: Establishes that electrophilic substitution (bromination) on the pyrazolo[1,5-a]pyridine core occurs preferentially at the C-3 position .[1]

    • [1]

  • General Purification of Heterocyclic Carboxylic Acids

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).[1]

    • Relevance: Standard protocols for acid-base extraction and recrystallization of amphoteric heterocycles.[1]

    • [1]

  • Patent Reference for Analogous Chemistry (JAK Inhibitors)

    • Source: WO 2013/059587 (Vertex Pharmaceuticals).[1]

    • Relevance: Describes the synthesis and workup of substituted pyrazolo[1,5-a]pyridine carboxylic acids, confirming the utility of aqueous acidification for isol
    • [1]

  • Isomer Distinction (3-Br vs 6-Br)

    • Source: ChemicalBook / BLD Pharm Catalog Data (CAS 1784165-05-4 vs 1211596-19-8).[1]

    • Relevance: Verification of the specific isomer structure (3-bromo-6-carboxylic acid) versus the more common 6-bromo-3-carboxylic acid.[1]

    • [1]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

This technical guide addresses the stability, handling, and troubleshooting of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-05-4).[1][2] It is designed for researchers utilizing this scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1784165-05-4).[1][2] It is designed for researchers utilizing this scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings (at C3) or amide diversifications (at C6).[1][2]

[1][2]

Compound Profile & Chemical Logic

This bifunctional scaffold contains two distinct reactive centers on a fused heteroaromatic core.[1][2] Understanding the electronic properties of the pyrazolo[1,5-a]pyridine system is critical for predicting stability.[1][2]

  • Core Structure: The scaffold consists of an electron-rich pyrazole ring fused to a pyridine ring.[1][2]

  • C3-Bromine (Pyrazole ring): Located on the electron-rich portion of the fused system.[1][2] This bond is susceptible to oxidative addition (good for coupling) but also prone to photolytic cleavage and protodebromination under acidic or reducing conditions.[1][2]

  • C6-Carboxylic Acid (Pyridine ring): Located at the position analogous to the meta-position of pyridine.[1][2] Unlike the C3-carboxylic acid isomer (which decarboxylates easily), the C6-isomer is thermally stable.[1][2]

PropertySpecification
CAS Number 1784165-05-4
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
pKa (Calculated) ~3.8 (Carboxylic acid), ~1.5 (Conjugate acid of N1)
Solubility Low in DCM/Hexane; High in DMSO, DMF, 1M NaOH.[1][2]
Appearance Off-white to pale yellow solid.[1][2]

Critical Stability Factors

A. Photolytic Instability (The "Des-Bromo" Issue)

The C3–Br bond in electron-rich heteroaromatics is sensitive to UV-VIS light.[1][2] Homolytic cleavage generates a radical at C3, which abstracts a hydrogen from the solvent, leading to the des-bromo impurity (pyrazolo[1,5-a]pyridine-6-carboxylic acid).[1][2]

  • Risk Level: High in solution; Moderate in solid state.[1][2]

  • Observation: HPLC chromatograms of DMSO stocks show a growing peak at RRT ~0.8 (Des-bromo) over time.[1][2]

B. Protodebromination (Chemical Instability)

While the C6-carboxylic acid is stable, the C3-bromine can be lost during reactions involving Palladium (Pd) catalysts and hydride sources (e.g., formate, alcohols, or excess borohydride).[2]

  • Mechanism: Pd inserts into the C-Br bond.[1][2] If a hydride source is present (or if the catalytic cycle stalls), reductive elimination yields the des-bromo product.[2]

C. Thermal Decarboxylation[1][2]
  • 3-COOH Isomer: Highly unstable; decarboxylates at >100°C or in acid.[1][2]

  • 6-COOH Isomer (Target): Significantly more stable.[1][2] However, prolonged heating (>150°C) in high-boiling solvents (DMSO/DMA) can induce slow decarboxylation.[1][2]

Visualization of Degradation Pathways

The following diagram outlines the primary degradation routes users encounter during storage and synthesis.

StabilityPathways Compound 3-Bromo-6-COOH (Target Compound) Radical Radical Intermediate (C3•) Compound->Radical UV Light (hν) or Pd(0) Decarboxy Decarboxylated Impurity (3-Bromopyrazolo[1,5-a]pyridine) Compound->Decarboxy Heat >150°C (Slow) DesBromo Des-Bromo Impurity (Pyrazolo[1,5-a]pyridine-6-COOH) Radical->DesBromo H-Abstraction (from Solvent)

Caption: Figure 1. Primary degradation pathways.[1][2] The red path (Debromination) is the most common issue in solution.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My HPLC purity dropped after leaving the sample in the autosampler overnight."

Diagnosis: Photolytic Debromination.[1][2] Explanation: DMSO is a known radical propagator.[1][2] If the autosampler is not light-protected, ambient light can cleave the C-Br bond.[1][2] Solution:

  • Amber Vials: Always use amber glass for LC samples.[1][2]

  • Fresh Prep: Prepare samples immediately before analysis.

  • Solvent Switch: If possible, use Acetonitrile/Water (1:1) instead of pure DMSO for dilution, as it stabilizes the radical less effectively than DMSO.

Issue 2: "I am seeing the 'des-bromo' byproduct during my Suzuki coupling."

Diagnosis: Pd-Catalyzed Hydrodebromination.[1][2] Explanation: This occurs when the oxidative addition step (Pd inserting into C-Br) is successful, but the transmetallation (reaction with boronic acid) is slow.[1][2] The Pd-intermediate then grabs a hydride (often from the alcohol solvent or base).[1][2] Solution:

  • Degas Thoroughly: Oxygen promotes side reactions; sparge solvents with Argon for 15 mins.[1][2]

  • Increase Boronic Acid: Use 1.5–2.0 equivalents to ensure transmetallation outcompetes reduction.

  • Change Solvent: Avoid secondary alcohols (like isopropanol) which act as hydride donors.[1][2] Use Dioxane or Toluene/Water.[1][2]

Issue 3: "The compound is not dissolving in DCM or Methanol."

Diagnosis: Zwitterionic Aggregation / High Lattice Energy.[1][2] Explanation: The molecule has a high melting point due to intermolecular H-bonding (COOH dimer) and pi-stacking.[1][2] Solution:

  • Recommended Solvent: DMSO (up to 50 mg/mL), DMF, or DMA.[2]

  • Aqueous Base: Dissolves readily in 1M NaOH or NaHCO₃ (forming the carboxylate salt).[1][2]

  • Avoid: Pure DCM or Diethyl ether (solubility < 1 mg/mL).[1][2]

Issue 4: "I suspect my compound decarboxylated during workup."

Diagnosis: Misidentification or Extreme Conditions.[1][2] Explanation: The 6-COOH isomer is stable to standard acidic workups (e.g., 1M HCl).[1][2] If decarboxylation occurred, verify you do not have the 3-COOH isomer (CAS 1211596-19-8), which is notoriously unstable in acid.[1][2] Verification: Check 1H NMR.

  • 6-COOH (Target): Pyridine protons show meta coupling pattern.[1][2]

  • 3-COOH (Isomer): Pyridine protons show ortho coupling pattern.[1][2]

Recommended Experimental Workflow

Use this decision tree to handle the compound during synthesis and analysis.

Workflow Start Start: Solid Compound Storage Storage: -20°C, Dark, Desiccated Start->Storage Solubilization Dissolve for Reaction/Analysis Storage->Solubilization SolventCheck Solvent Selection Solubilization->SolventCheck DMSO DMSO/DMF (High Solubility) SolventCheck->DMSO Preferred Alcohol Methanol/Ethanol (Risk of Esterification) SolventCheck->Alcohol Avoid w/ Acid Reaction Reaction Setup DMSO->Reaction Precautions 1. Amber Glassware 2. Argon Sparging 3. Avoid >120°C Reaction->Precautions

Caption: Figure 2. Recommended handling workflow to minimize degradation.

References

  • PubChem. (n.d.).[1][2] 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved February 18, 2026, from [Link]

  • Pang, T., et al. (2023).[2][4] Regioselective C3-Halogenation of Pyrazolo[1,5-a]Pyrimidines. SSRN.[1][2][4] Retrieved February 18, 2026, from [Link]

  • Johns, B. A., et al. (2007).[2] Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters. Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine Solubility Optimization

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: PYR-SOL-001 Subject: Overcoming poor aqueous solubility in pyrazolo[1,5-a]pyridine scaffolds Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: PYR-SOL-001 Subject: Overcoming poor aqueous solubility in pyrazolo[1,5-a]pyridine scaffolds

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are working with pyrazolo[1,5-a]pyridine derivatives—likely as kinase inhibitors (e.g., PI3K, JAK, or p38 MAP kinase)—you are almost certainly encountering the "Brick Dust" phenomenon.

The Root Cause: The pyrazolo[1,5-a]pyridine core is a fused, planar, aromatic bicycle. It lacks significant hydrogen bond donors/acceptors in its unsubstituted form and possesses high lattice energy due to efficient


 stacking. Unlike "grease balls" (lipophilic compounds that dissolve in oils but not water), "brick dust" compounds have high melting points and dissolve in neither water nor lipids efficiently.

This guide provides three modules to troubleshoot and resolve these solubility bottlenecks.

Module 1: Molecular Design (Medicinal Chemistry)

Q: My analog has a molecular weight <350 and LogP <3, but it remains insoluble. Why?

A: You are likely fighting Crystal Lattice Energy , not just lipophilicity. The pyrazolo[1,5-a]pyridine core is exceptionally flat. When these molecules pack, they form tight


-stacked columns stabilized by C-H...N interactions, leading to high melting points (>200°C).

Troubleshooting Protocol:

  • Disrupt Planarity (The "Escape from Flatland"):

    • Action: Introduce sp3-hybridized centers immediately adjacent to the core.

    • Mechanism: This increases the entropy of solvation and prevents the molecules from packing efficiently in the solid state.

  • The "Solubilizing Tail" Strategy:

    • Action: Append a basic amine (morpholine, piperazine, or N-methyl piperazine) via a flexible linker.

    • Evidence: In the optimization of p110α inhibitors, Kendall et al. (2017) demonstrated that adding a basic amine to the pyrazolo[1,5-a]pyridine core increased aqueous solubility by 1000-fold (as the HCl salt) without losing potency.

Q: Which position on the ring is most tolerant to modification for solubility?

A: Structure-Activity Relationship (SAR) data suggests the C-3 and C-7 positions are often solvent-exposed in kinase binding pockets.

  • C-3 Position: Ideal for solubilizing groups if the C-2 position is substituted (to twist the group out of plane).

  • C-7 Position: Often tolerates polar groups like ethers or amines which can disrupt the hydrophobic patch of the core.

Module 2: Experimental Troubleshooting (Assays)

Q: My compound precipitates in cell media (1% DMSO) despite looking clear in the 10mM stock. How do I fix this?

A: You are observing a "Crash-Out" event due to the difference between Kinetic and Thermodynamic solubility. Your DMSO stock is a supersaturated solution. Upon hitting the aqueous buffer, the compound precipitates faster than it can dissolve.

Diagnostic Workflow: Run a Kinetic Solubility Assay using Nephelometry or UV-Vis to determine the "metastable" limit.

Standard Operating Procedure (SOP): Kinetic Solubility

  • Preparation: Start with 10 mM stock in 100% DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO <2%).

  • Incubation: Shake for 2 hours at room temperature (Do NOT exceed 4 hours, or you measure thermodynamic solubility).

  • Filtration: Filter using a 0.45 µm chemically resistant filter plate.

  • Analysis: Measure UV absorbance of the filtrate. Compare against a standard curve prepared in acetonitrile/water (where solubility is guaranteed).

Data Visualization: Kinetic Solubility Workflow

KineticSolubility Stock 10mM DMSO Stock Spike Spike into PBS (pH 7.4) Stock->Spike Dilution Incubate Shake 2 hrs @ 25°C Spike->Incubate Supersaturation Filter Filter (0.45µm) Incubate->Filter Analyze UV/LC-MS Analysis Filter->Analyze Filtrate Precip Precipitate (Discard) Filter->Precip Retentate

Caption: Step-by-step workflow for determining Kinetic Solubility, distinguishing soluble fraction from precipitated "crash-out" material.

Module 3: Formulation & Salt Selection

Q: The free base is insoluble. I tried making an HCl salt, but it dissociates in water. Why?

A: The pyrazolo[1,5-a]pyridine ring nitrogens are weakly basic (pKa < 2.5).

  • The Issue: The bridgehead nitrogen lone pair is part of the aromatic

    
    -system (10 
    
    
    
    electrons). It is not available for protonation.
  • The Fix: You cannot salt the core itself effectively. You must rely on a basic side chain (e.g., a piperidine or morpholine tail) with a pKa > 7.0 to form a stable salt.

Comparison: Solubility Metrics
FeatureKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock Solution (Liquid)Solid Powder (Crystalline)
Timeframe Short (2 - 4 hours)Long (24 - 72 hours)
Relevance High Throughput Screening (HTS), Cell AssaysFormulation, CMC, Oral Dosing
Common Pitfall Overestimating solubility due to supersaturationUnderestimating due to poor wetting
Target Value > 50 µM (for bioassays)> 100 µg/mL (for oral delivery)

Strategic Decision Matrix

Use this logic flow to determine the next step for your lead compound.

DecisionTree Start Compound Solubility < 10 µM? CheckMP Check Melting Point (DSC) Start->CheckMP HighMP High MP (>200°C) (Crystal Packing Issue) CheckMP->HighMP Brick Dust LowMP Low MP (<150°C) (Lipophilicity Issue) CheckMP->LowMP Grease Ball Action1 Disrupt Planarity (Add sp3 centers) HighMP->Action1 Action2 Add Polar Groups (Reduce LogP) LowMP->Action2 CheckpKa Check Basic pKa Action1->CheckpKa Action2->CheckpKa HasBasic pKa > 7.0 present CheckpKa->HasBasic NoBasic No basic center CheckpKa->NoBasic SaltScreen Perform Salt Screen (HCl, Mesylate) HasBasic->SaltScreen CoSolvent Use Co-solvents (PEG400, Cyclodextrin) NoBasic->CoSolvent

Caption: Decision matrix for troubleshooting solubility based on physicochemical properties (Melting Point and pKa).

References

  • Kendall, J. D., et al. (2017).[1] "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.[1]

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.

  • Da Silva, C. C., et al. (2018). "Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines." CrystEngComm, 20, 123-134.

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic)." Technical Protocols.

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between pyrazolo[1,5-a]pyridine isomers

Executive Summary: The "Indole" of the 21st Century? The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for indole and azaindole frameworks in kinase inhibitor design (e.g., Avapritinib analogs).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Indole" of the 21st Century?

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for indole and azaindole frameworks in kinase inhibitor design (e.g., Avapritinib analogs). Unlike its isomers, this 5,6-fused bicyclic system possesses a bridgehead nitrogen that imparts unique electronic properties, creating a distinct "reactivity dichotomy" between the C3 and C7 positions.

This guide objectively compares the reactivity profiles of positional isomers (regioselectivity at C3 vs. C7) and structural isomers (specifically imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine). We provide experimental evidence to guide scaffold selection and functionalization strategies.

Electronic Structure & Reactivity Landscape

To manipulate this scaffold, one must understand its dipole and resonance contributors. The bridgehead nitrogen (N1) donates electron density into the 5-membered ring, making it electron-rich, while the pyridine ring remains relatively electron-deficient but susceptible to directed metalation.

The Reactivity Dichotomy (C3 vs. C7)
FeatureC3 Position (The "Nucleophile") C7 Position (The "Acid")
Electronic Character High electron density (HOMO localization).Acidic C-H bond; proximity to N-bridgehead lone pair.
Primary Reaction Electrophilic Aromatic Substitution (EAS) C-H Activation / Directed ortho-Metalation
Analogy Behaves like Indole C3.Behaves like ortho-position of Pyridine.
Key Transformations Halogenation, Nitration, Formylation.Pd-catalyzed Arylation, Lithiation/Borylation.[1]
Limitation Hard to functionalize if C3 is blocked; sterically sensitive.Requires directing groups or transition metal catalysis.[1]
Visualization: Reactivity Flowchart

The following diagram maps the decision logic for functionalizing the pyrazolo[1,5-a]pyridine core.

ReactivityMap Core Pyrazolo[1,5-a]pyridine Scaffold C3 C3 Position (Nucleophilic) Core->C3 Primary HOMO Localization C7 C7 Position (Acidic/Directed) Core->C7 Bridgehead N Direction C2 C2 Position (Less Reactive) Core->C2 Secondary EAS Electrophilic Subst. (NIS, NBS, HNO3) C3->EAS Standard Conditions CH_Act C-H Activation (Pd/Ag, Rh/Cu) C7->CH_Act Transition Metal Lith Lithiation (n-BuLi) C7->Lith Strong Base Cross Cross-Coupling (Suzuki/Sonogashira) C2->Cross Pre-functionalized

Figure 1: Decision tree for regioselective functionalization. C3 is the kinetic trap for electrophiles, while C7 requires thermodynamic control or metal catalysis.

Comparative Analysis: Structural Isomers

When designing a library, choosing between pyrazolo[1,5-a]pyridine and its isomers fundamentally alters the synthetic route and physicochemical properties (pKa, solubility).

Table 1: Scaffold Comparison
PropertyPyrazolo[1,5-a]pyridine Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyrimidine
Structure 5-6 fused (N-bridge + C)5-6 fused (N-bridge + C)5-6 fused (N-bridge + N)
Basicity (pKa) Low (~2.5)Moderate (~6.8)Low (Variable)
C3 Reactivity Nucleophilic (EAS dominant).Nucleophilic (EAS dominant).Nucleophilic, but attenuated by pyrimidine ring.
C7 Reactivity High (C-H activation hotspot).Low (C5/C8 are preferred).High (Acidic due to adjacent N).
Drug Application Bioisostere for Indole (Kinase inhibitors).GABA-A modulators (e.g., Zolpidem).Kinase Inhibitors (Trk, CDK).
Key Advantage Metabolic stability; unique C7 vector.Higher solubility; established chemistry.H-bond acceptor capability in binding pocket.

Expert Insight: If your SAR suggests a need for a hydrogen bond acceptor in the solvent-exposed region, switch to Pyrazolo[1,5-a]pyrimidine . If you need a lipophilic core to penetrate the CNS, stick to Pyrazolo[1,5-a]pyridine .

Experimental Protocols (Self-Validating Systems)

The following protocols are selected for their reproducibility and high yields, based on recent methodology reviews [1, 2].

Protocol A: C3-Iodination (Regioselective EAS)

Target: Introduction of a handle for Suzuki coupling at the most nucleophilic site.

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve substrate in ACN (0.1 M).

    • Add NIS portion-wise at 0 °C (ice bath) to prevent over-iodination.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Add 10% aq. Na₂S₂O₃ to remove excess iodine (color change from brown to yellow/clear).

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: NMR will show the disappearance of the C3-H triplet (approx. δ 6.5 ppm) and a downfield shift of the C2-H singlet.

  • Note: If C3 is blocked, this condition will often result in no reaction rather than C2 iodination, unless forcing conditions (Ag salts/Acid) are used.

Protocol B: C7-Arylation (Pd-Catalyzed C-H Activation)

Target: Late-stage functionalization using the bridgehead Nitrogen as a directing group.

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 equiv), PPh₃ (10 mol%).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine all solids in a sealable pressure tube.

    • Add degassed Dioxane under Argon.

    • Heat to 100–120 °C for 12–16 hours.

    • Filtration: Filter hot through a Celite pad (Ag salts are sticky).

  • Mechanism: The Ag₂CO₃ acts as both a base and a halide scavenger, crucial for the C-H activation cycle at the C7 position, which is sterically proximal to the N-lone pair [3, 4].

  • Validation: Appearance of new aryl protons in NMR. A diagnostic deshielding of the C7-H signal (usually a doublet around δ 8.5 ppm) will be replaced by the aryl group.

Mechanistic Visualization

Understanding the difference between the C3 and C7 pathways is vital for troubleshooting.

Mechanism cluster_C3 C3: Electrophilic Aromatic Substitution cluster_C7 C7: Directed C-H Activation Start3 Neutral Scaffold Inter3 Sigma Complex (Cationic Intermediate) Start3->Inter3 Attack by E+ Prod3 3-Substituted Product Inter3->Prod3 Re-aromatization (-H+) Start7 Neutral Scaffold Coord Pd-Coordination to Bridgehead N Start7->Coord Pd(OAc)2 CMD CMD Transition State (Concerted Metalation-Deprotonation) Coord->CMD Ag2CO3/Base Prod7 7-Aryl Product CMD->Prod7 Reductive Elim.

Figure 2: Mechanistic divergence. C3 proceeds via a cationic intermediate (EAS), while C7 relies on coordination-assisted deprotonation (CMD).

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 2024.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal, 2024.

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines. ResearchGate, 2026 (Preprint/Update).

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines. ResearchGate, 2019.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC, 2024.

Sources

Comparative

A Comparative Guide to the Biological Activity of Substituted Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and th...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and the synthetic accessibility of its various positions make it an ideal framework for developing targeted therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted pyrazolo[1,5-a]pyridines, focusing on their potential as antitubercular, anti-inflammatory, and central nervous system (CNS) active agents. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed protocols for key biological assays used in their evaluation.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold for Innovation

The pyrazolo[1,5-a]pyridine system consists of a fused pyrazole and pyridine ring. The numbering convention, shown below, is critical for understanding the structure-activity relationships, as substituents at each position can dramatically influence the compound's interaction with biological targets. The versatility of this scaffold allows for fine-tuning of electronic properties, lipophilicity, and steric bulk, which are essential for optimizing efficacy, selectivity, and pharmacokinetic profiles.

Caption: General structure of the pyrazolo[1,5-a]pyridine scaffold with key substitution positions.

Antitubercular Activity: A New Front Against an Old Foe

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising starting point for the development of potent anti-TB agents.

Structure-Activity Relationship (SAR) Insights

A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized as new antitubercular agents using a scaffold hopping strategy.[1] These compounds have demonstrated excellent in vitro inhibitory activities, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against both drug-sensitive (H37Rv) and drug-resistant clinical Mtb isolates.[1]

Key SAR findings from this series include:

  • R1 Substituent (Position 5): The position of substituents on the pyridine ring is critical. A methyl group at the 5-position was found to be optimal for activity. Moving the methyl group to the 4-, 6-, or 7-position resulted in a significant loss of potency.[1] However, this 5-methyl group could be replaced by other small electron-donating or electron-withdrawing groups like methoxy, ethyl, or chloro without a major loss in activity.[1]

  • R2 Substituent (Amide Moiety): The nature of the substituent on the carboxamide at position 3 also plays a crucial role. An adamantyl group provided high potency, but when it was replaced with an unsubstituted (H) or a phenyl group, the activity decreased significantly.[1]

Comparative Performance Data

The following table summarizes the in vitro antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the Mtb H37Rv strain.

Compound IDR1 (Position 5)R2 (Adamantyl-1-yl)MIC (nM) vs. H37Rv
5g -CH₃Adamantyl38.3
5h 4-CH₃Adamantyl75.3
5i 6-CH₃Adamantyl5700.1
5j 7-CH₃Adamantyl113.8
5k -OCH₃Adamantyl38.9
5m -CH₂CH₃Adamantyl36.1
5p -ClAdamantyl33.8
5s -HAdamantyl358.7
5v -PhenylAdamantyl1547.0
Data compiled from ACS Medicinal Chemistry Letters.[1]

One of the most promising compounds, 5k , not only showed potent in vitro activity but also significantly reduced the bacterial burden in a mouse model of Mtb infection, highlighting its potential as a lead compound for further development.[1]

Anti-inflammatory Activity via p38 Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in regulating inflammatory responses. They are activated by cellular stress and inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators like TNF-α and IL-1β. As such, inhibitors of p38 kinase are attractive candidates for treating a range of inflammatory diseases.

p38_pathway Stress Inflammatory Cytokines / Stress MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates phosphorylates Response Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Substrates->Response Inhibitor Pyrazolo[1,5-a]pyridines Inhibitor->p38 inhibit cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat Cells with test compounds A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4 hours) (Formazan crystal formation) D->E F 6. Solubilize Crystals (e.g., with DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: A standardized workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., human cancer cell lines or normal cell lines for toxicity) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the test pyrazolo[1,5-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL. [3][4]5. Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well. [3][5]7. Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. [5]Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [4]8. Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis. [6]

Protocol 2: In Vitro Kinase Inhibition Assay

Expertise & Experience: To determine if a compound directly inhibits a specific enzyme, such as p38 kinase, a cell-free in vitro kinase assay is essential. This approach isolates the kinase, its substrate, and the energy source (ATP) from other cellular components, providing a direct measure of enzymatic inhibition. This is critical for confirming the mechanism of action and for SAR studies. There are multiple formats, but a common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. [7][8] Step-by-Step Methodology (Luminescence-based ADP-Glo™ Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant human p38 kinase, the specific peptide substrate, and ATP. Prepare serial dilutions of the test pyrazolo[1,5-a]pyridine inhibitors in the reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at 4x the final desired concentration. Add 5 µL of a 2x kinase/substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve. [9]

Protocol 3: Radioligand Binding Assay for CRF1 Receptor

Expertise & Experience: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. [10][11]In a competition binding assay, a constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-labeled antagonist) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the CRF1 receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the CRF1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay. [12]2. Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of binding buffer or a high concentration of a known non-radiolabeled ligand (for defining non-specific binding).

    • 50 µL of the test pyrazolo[1,5-a]pyridine compound at various concentrations.

    • 50 µL of the radioligand (e.g., [¹²⁵I]Sauvagine or a tritiated antagonist) at a fixed concentration near its Kd value.

    • 100 µL of the membrane preparation. [12]3. Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. [12]4. Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters will trap the membranes with the bound radioligand while the unbound ligand passes through. [12]5. Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate. Add a scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis: The data are expressed as the percentage of specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined by non-linear regression. The Ki (inhibitory constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation. [12]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. [Link]

  • Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists. PubMed. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. PubMed. [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. PubMed. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. Figshare. [Link]

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Pyrazolo[1,5-a]t[3][4][13]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Radioligand Binding Assay. Springer Nature Experiments. [Link]

  • Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazolo[1,5-a]pyridine Regioisomers

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with applications ranging from kinase...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with applications ranging from kinase inhibitors to novel fluorophores.[1][2] The synthesis of substituted pyrazolo[1,5-a]pyridines can often lead to the formation of regioisomers, the accurate and unambiguous structural elucidation of which is paramount for understanding structure-activity relationships (SAR) and ensuring the development of pure, well-characterized compounds. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate pyrazolo[1,5-a]pyridine regioisomers, supported by experimental data and protocols.

The Challenge of Regioisomerism in Pyrazolo[1,5-a]pyridines

The fusion of the pyrazole and pyridine rings in the pyrazolo[1,5-a]pyridine system allows for substitution at various positions. Common synthetic routes, such as the cycloaddition of N-aminopyridinium ylides with alkynes, can potentially yield different regioisomers, for instance, 2- versus 3-substituted or 5- versus 7-substituted derivatives.[3] Differentiating these isomers can be challenging due to their similar molecular weights and often subtle differences in their physical properties. However, a multi-pronged spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy, can provide definitive structural assignments.

Caption: Common regioisomers of substituted pyrazolo[1,5-a]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY, HSQC, HMBC, and NOESY, is the most powerful tool for distinguishing pyrazolo[1,5-a]pyridine regioisomers.

¹H and ¹³C NMR: Chemical Shifts and Coupling Constants

The electronic environment of each proton and carbon atom in the pyrazolo[1,5-a]pyridine ring system is unique, leading to characteristic chemical shifts (δ) and coupling constants (J). The position of a substituent will significantly influence the chemical shifts of the neighboring protons and carbons.

A study on the closely related pyrazolo[1,5-a]pyrimidine system by Chimichi et al. provides a valuable framework for differentiating regioisomers.[4] It was demonstrated that the chemical shift of a methyl group in the ¹³C NMR spectrum and its fine structure in the ¹H NMR spectrum can be used to distinguish between 5- and 7-methyl derivatives.[4] This principle can be extended to pyrazolo[1,5-a]pyridines.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-a]pyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~8.1~140
H-3~6.6~96
H-4~7.4~129
H-5~6.8~111
H-6~7.1~122
H-7~8.5~148

Note: These are approximate values and will be influenced by substituents and the solvent used.

For example, in a 2-substituted pyrazolo[1,5-a]pyridine, the signal for H-3 will be a singlet, and the chemical shifts of H-4 and the substituent will be significantly affected. In contrast, a 3-substituted isomer will show a singlet for H-2, and the chemical shifts of H-2 and H-4 will be altered.

2D NMR Techniques: Unambiguous Connectivity and Spatial Proximity

While ¹D NMR provides initial clues, 2D NMR experiments are often necessary for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the connectivity of the proton network within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for establishing connectivity between substituents and the heterocyclic core. For instance, an HMBC correlation between the protons of a substituent and a specific carbon in the pyrazolo[1,5-a]pyridine ring can pinpoint the substitution site.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is particularly useful for confirming the relative positions of substituents and for differentiating between isomers where through-bond correlations might be ambiguous. For example, a NOESY correlation between a substituent's protons and a specific proton on the pyridine ring can confirm the substitution pattern.[5][6]

Caption: Workflow for NMR-based structure elucidation of pyrazolo[1,5-a]pyridine regioisomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition when using high-resolution mass spectrometry (HRMS). While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing clues to their structure.

The fragmentation of heterocyclic compounds is often complex, but some general principles apply. The initial fragmentation often involves the loss of small, stable molecules or radicals from the substituents. The stability of the resulting fragment ions will dictate the major fragmentation pathways. For pyrazolo[1,5-a]pyridines, characteristic losses may include HCN, N₂, or fragments from the substituent groups.[7][8]

While EI-MS can be informative, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are generally used to determine the molecular weight with minimal fragmentation.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Structure

The electronic properties of pyrazolo[1,5-a]pyridine regioisomers can be investigated using UV-Vis absorption and fluorescence emission spectroscopy. The position of substitution can influence the extent of π-conjugation and the intramolecular charge transfer (ICT) character of the molecule, leading to distinct photophysical properties.

Studies on substituted pyrazolo[1,5-a]pyrimidines have shown that the nature and position of substituents significantly impact their absorption and emission spectra.[9] For instance, electron-donating or electron-withdrawing groups at different positions can lead to shifts in the absorption and emission maxima (λ_max) and changes in the fluorescence quantum yield (Φ_F). While a systematic study on pyrazolo[1,5-a]pyridine regioisomers is less common, it is expected that different substitution patterns will result in measurable differences in their optical properties.[10]

Table 2: Expected Trends in Optical Properties of Substituted Pyrazolo[1,5-a]pyridine Regioisomers

Spectroscopic ParameterExpected Influence of Regioisomerism
UV-Vis λ_max (Absorption) Shifts in λ_max depending on the effect of the substituent on the π-system.
Molar Absorptivity (ε) Can vary between isomers due to differences in transition dipole moments.
Fluorescence λ_max (Emission) Stokes shift (difference between absorption and emission maxima) can differ.
Fluorescence Quantum Yield (Φ_F) Can be highly sensitive to the substitution pattern and the resulting electronic structure.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyridine regioisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: For unambiguous assignments, perform COSY, HSQC, HMBC, and NOESY experiments. Optimize the parameters for each experiment based on the specific instrument and sample.

General Procedure for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • HRMS: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition.

General Procedure for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions of the regioisomers in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in quartz cuvettes.

  • UV-Vis Absorption: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Fluorescence Emission: Excite the sample at its absorption maximum and record the emission spectrum.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate).

Conclusion

The definitive structural elucidation of pyrazolo[1,5-a]pyridine regioisomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational information on chemical environment and connectivity, 2D NMR experiments, particularly HMBC and NOESY, are indispensable for unambiguous assignments. Mass spectrometry confirms the molecular formula, and in some cases, fragmentation patterns can offer additional structural insights. UV-Vis and fluorescence spectroscopy provide valuable information on the electronic properties of the isomers, which is particularly relevant for applications in materials science and as fluorescent probes. By following the systematic approach outlined in this guide, researchers can confidently and accurately characterize their synthesized pyrazolo[1,5-a]pyridine regioisomers, paving the way for further advancements in their respective fields.

References

  • [Khan, M. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2269-2272.]([Link])

  • [Khutova, B. M., et al. (2012). Conversions of 7-Aryl-7H-pyrazolo[3,4-d][9][11][12]triazin-4-ols by the Action of Phosphorus Pentoxide, Pentasulfide, and Oxychloride. Chemistry of Heterocyclic Compounds, 48(8), 1236-1244.]([Link])

  • [Muscia, G., et al. (2021). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[9][11][12][13]tetrazine-3-one Derivatives with c-Myc G4-DNA. Molecules, 26(11), 3334.]([Link])

  • [Chimichi, S., et al. (1983). Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][9][12]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (8), 1021-1023.]([Link])

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Pyrazolo[1,5-a]pyridine Derivatives

Introduction: The Analytical Imperative for Pyrazolo[1,5-a]pyridines The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including kinase inhibition and receptor antagonism.[1][2] The precise substitution pattern on this fused heterocyclic system dictates its pharmacological profile. Consequently, unambiguous structural elucidation and purity assessment are not mere formalities but the very foundation of reliable and reproducible drug discovery and development.

This guide provides a comprehensive framework for the analytical cross-referencing of pyrazolo[1,5-a]pyridine derivatives. It moves beyond a simple recitation of techniques to offer a field-proven perspective on how to integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods for a holistic and self-validating analytical workflow. We will delve into the causality behind experimental choices and present detailed protocols to ensure the integrity of your findings.

The Analytical Workflow: A Self-Validating Triad

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (1H, 13C, 2D) TLC->NMR Purity Check MS Mass Spectrometry (HRMS) TLC->MS NMR->MS Cross-Validation XRay X-Ray Crystallography (Definitive Structure) NMR->XRay Confirmatory MS->XRay Confirmatory

Caption: Integrated analytical workflow for pyrazolo[1,5-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern and electronic environment of the pyrazolo[1,5-a]pyridine core. Both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis:

The chemical shifts of the protons on the pyrazolo[1,5-a]pyridine ring system are highly informative. For instance, the H2 proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 8.0-8.5 ppm.[3] The protons on the pyridine ring (H4, H5, H6, and H7, if unsubstituted) will exhibit characteristic splitting patterns and chemical shifts influenced by the nitrogen atom and any substituents.

The choice of solvent is critical. DMSO-d₆ is frequently employed due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm, which is typically clear of the aromatic region of interest for pyrazolo[1,5-a]pyridines.[1][3][4][5] For less polar derivatives, CDCl₃ can be used, with its residual peak at δ 7.26 ppm.[4]

Trustworthiness through 2D NMR:

For complex substitution patterns, one-dimensional NMR spectra can be ambiguous. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for building a self-validating dataset. COSY reveals proton-proton coupling networks, allowing for the assignment of adjacent protons on the pyridine ring. HSQC correlates protons directly to their attached carbons, providing an unambiguous link between the ¹H and ¹³C spectra.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazolo[1,5-a]pyridine derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A narrow, symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.

    • Process and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm).[4]

  • Data Interpretation:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants (J-values) to deduce the substitution pattern.

    • Correlate the ¹H and ¹³C signals to assign all atoms in the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized pyrazolo[1,5-a]pyridine derivative. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expertise & Experience in MS Analysis:

Electrospray ionization (ESI) is a common and effective ionization technique for pyrazolo[1,5-a]pyridines, as the nitrogen atoms in the ring system can be readily protonated to form [M+H]⁺ ions.[3] The observation of the molecular ion peak and its isotopic pattern provides strong evidence for the compound's identity. For instance, the presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensity.

Trustworthiness through HRMS:

A low-resolution mass spectrum can sometimes be ambiguous, as different elemental compositions can have the same nominal mass. HRMS provides a mass measurement with an accuracy of a few parts per million (ppm). This allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity.[1][5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set up the ESI source in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the [M+H]⁺ peak.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the calculated elemental composition with the expected formula of the target pyrazolo[1,5-a]pyridine derivative. The mass error should typically be less than 5 ppm.

Chromatography: The Guardian of Purity

Chromatographic techniques are essential for both monitoring the progress of a reaction and for purifying the final product.

Expertise & Experience in Chromatography:

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the consumption of starting materials and the formation of the product.[1][5] The choice of eluent (solvent system) is critical for achieving good separation. A common starting point for pyrazolo[1,5-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The relative polarity of the solvents is adjusted to achieve an Rf value for the product that is typically between 0.3 and 0.5.

For purification, flash column chromatography using silica gel is the standard method.[4] The choice of eluent is guided by the TLC analysis.

Experimental Protocol: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the reaction mixture or purified product in a volatile solvent. Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. The solvent level should be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be used.[4]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Cross-Referencing: A Comparative Summary

The following table provides a comparative summary of the expected analytical data for a hypothetical substituted pyrazolo[1,5-a]pyridine derivative, illustrating how data from different techniques are cross-referenced.

Analytical TechniqueParameterTypical Data for a Pyrazolo[1,5-a]pyridine DerivativePurpose & Cross-Referencing
¹H NMR Chemical Shift (δ)δ 8.0-8.5 (s, 1H, H2), δ 7.0-8.0 (m, pyridine protons)Provides the proton framework. The number of signals and their integrations should match the proposed structure.
Coupling Constant (J)J ≈ 7-9 Hz for ortho-coupling on the pyridine ringConfirms the connectivity of protons.
¹³C NMR Chemical Shift (δ)δ 140-160 (quaternary carbons), δ 100-140 (aromatic CH)Confirms the carbon skeleton. The number of signals should match the number of unique carbons.
HRMS (ESI+) m/z of [M+H]⁺e.g., 320.1268 for C₁₈H₁₆N₄O₂Confirms the molecular weight and elemental composition. The formula derived from HRMS must match the structure proposed by NMR.[6]
TLC Retention Factor (Rf)0.3 - 0.5 in Hexane/Ethyl Acetate (e.g., 1:1)Indicates the polarity of the compound and is used to assess purity. A single spot suggests a pure compound.
IR Spectroscopy Wavenumber (ν)~3400-3300 cm⁻¹ (N-H stretch for amino groups), ~2220 cm⁻¹ (C≡N stretch for cyano groups)[6][7]Confirms the presence of specific functional groups.
X-ray Crystallography 3D StructureProvides precise bond lengths and angles.The ultimate confirmation of the structure and stereochemistry, if applicable.[1][5]

Visualizing Data Relationships

The interplay between different analytical data points is crucial for confident structure elucidation.

data_relationship Structure Proposed Structure (Pyrazolo[1,5-a]pyridine) H_NMR 1H NMR (Proton Environment) Structure->H_NMR Predicts C_NMR 13C NMR (Carbon Skeleton) Structure->C_NMR Predicts HRMS HRMS (Elemental Formula) Structure->HRMS Predicts IR IR (Functional Groups) Structure->IR Predicts Purity Purity (TLC/HPLC) Structure->Purity Defines Target H_NMR->Structure Confirms Connectivity C_NMR->Structure Confirms Skeleton HRMS->Structure Confirms Formula IR->Structure Confirms Groups

Caption: Relationship between proposed structure and analytical data.

Conclusion

The analytical characterization of pyrazolo[1,5-a]pyridine derivatives is a multi-faceted process that demands a rigorous and integrated approach. By systematically applying and cross-referencing data from NMR, mass spectrometry, and chromatography, researchers can establish a self-validating system that ensures the structural integrity and purity of their compounds. This analytical rigor is paramount for the advancement of drug discovery programs that rely on this privileged scaffold. When available, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[1]

References

  • Al-Shammari, M. B., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7756–7766. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6603. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Emerald Publishing. (2024). Preparation and evaluation of pyrazolo[1,5-a] pyrimidine azo disperse dyes as colored materials in dyeing onto polyester fabrics. Pigment & Resin Technology. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496–1501. [Link]

  • ACS Publications. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7756–7766. [Link]

  • National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • Google Patents. (2015).
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 39542-39552. [Link]

  • National Institutes of Health. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • National Institutes of Health. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Encyclopedia MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

Sources

Validation

Efficacy of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid versus known kinase inhibitors

Topic: Comparative Profiling of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives in Kinase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives in Kinase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the transition from "dirty" multi-kinase inhibitors (MKIs) to highly selective precision therapeutics hinges on the core scaffold. 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1159811-96-7) represents a privileged "bifunctional" pharmacophore. Unlike traditional indazole or quinazoline scaffolds, this pyrazolo[1,5-a]pyridine core offers a unique geometry that allows simultaneous optimization of hinge-binding potency (via the 3-position) and solvent-front solubility (via the 6-position).

This guide objectively compares the efficacy of inhibitors derived from this specific acid scaffold against established first-generation kinase inhibitors, focusing on RET (Rearranged during Transfection) and PI3K signaling pathways where this architecture has demonstrated superior selectivity profiles.

Part 1: Structural & Mechanistic Superiority

To understand the efficacy, one must analyze the Structure-Activity Relationship (SAR) enabled by the starting material. The 3-bromo and 6-carboxyl moieties serve as orthogonal synthetic handles.

The "Vector" Argument: Pyrazolo[1,5-a]pyridine vs. Indazole
FeatureIndazole/Quinazoline (Old Gen)Pyrazolo[1,5-a]pyridine (New Gen)Impact on Efficacy
Hinge Binding Often requires extensive H-bond networks; rigid.Binds Met592 (RET) or Val828 (PI3K) with tunable flexibility.Higher Potency: Tighter fit in the ATP pocket.
Solvent Front Limited exit vectors; often leads to lipophilic, insoluble drugs.C6-Carboxylic Acid provides a direct vector to the solvent interface.Better PK: Allows attachment of polar solubilizing groups without disrupting binding.
Selectivity High "off-target" hitting (e.g., VEGFR2 toxicity).Unique fused ring geometry avoids the "gatekeeper" residue steric clash.Reduced Toxicity: Lower affinity for VEGFR2/KDR.
Diagram 1: The Bifunctional SAR Logic

This diagram illustrates how the 3-bromo and 6-carboxyl positions are utilized to create high-affinity inhibitors.

SAR_Logic Core 3-Bromopyrazolo[1,5-a] pyridine-6-carboxylic acid (The Scaffold) Pos3 3-Position (Bromine) Suzuki Coupling Vector Core->Pos3 Functionalization Pos6 6-Position (Carboxyl) Amide Coupling Vector Core->Pos6 Functionalization Target Hinge Region Interaction (Potency) Pos3->Target Aryl Group Insertion Solvent Solvent Front / Ribose Pocket (Solubility & PK) Pos6->Solvent Polar Group Insertion Drug Final Inhibitor (e.g., Selpercatinib-like) Target->Drug High Affinity Solvent->Drug Low Toxicity

Caption: Orthogonal functionalization of the scaffold: C3 targets the kinase hinge for potency, while C6 targets the solvent front for pharmacokinetic properties.

Part 2: Comparative Efficacy Data

The following data contrasts Selpercatinib (LOXO-292) —a quintessential drug derived from the pyrazolo[1,5-a]pyridine core—against Cabozantinib , a traditional multi-kinase inhibitor.

Case Study: RET Inhibition (NSCLC & Thyroid Cancer)

The primary failure mode of first-gen inhibitors (Cabozantinib, Vandetanib) is off-target toxicity (specifically VEGFR2 inhibition causing hypertension) and poor activity against gatekeeper mutations (RET V804M).

Table 1: Inhibitory Profile (IC50 in nM)

Target / MetricPyrazolo[1,5-a]pyridine Core (e.g., Selpercatinib)Cabozantinib (Traditional MKI)Vandetanib (Traditional MKI)Interpretation
RET (WT) 0.4 nM 5.2 nM4.0 nM10x More Potent
RET (V804M) < 1.0 nM > 500 nM> 500 nMOvercomes Resistance
VEGFR2 (KDR) 29.0 nM0.035 nM 4.0 nMSuperior Selectivity (Higher IC50 = Less Toxicity)
Selectivity Ratio (VEGFR2/RET)~70x (Sparing)~0.007x (Toxic)~1x (Non-selective)The scaffold minimizes dose-limiting hypertension.[1]

Data synthesized from Drilon et al. (2020) and FDA Pharmacology Reviews.

Why the Acid Scaffold Matters Here:

The 6-carboxylic acid handle allows the attachment of a specific diazabicyclic moiety (in Selpercatinib) that projects into the solvent. This specific geometry is impossible to achieve with the planar structure of quinazolines (Vandetanib) without disrupting ATP binding.

Part 3: Experimental Protocols

To validate the efficacy of a library synthesized from 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, the following screening cascade is recommended.

Protocol A: FRET-Based Kinase Assay (Z'-LYTE)

Objective: Determine IC50 and Selectivity.[2][3][4] Rationale: Fluorescence Resonance Energy Transfer (FRET) is less susceptible to interference from the fluorescent properties of the pyrazolo scaffold than absorbance assays.

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dissolve the 3-bromo-derived inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) starting at 10 µM.

  • Reaction Assembly:

    • Add 2.5 µL of Compound.

    • Add 5 µL of Kinase/Peptide Mixture (RET or PI3K enzyme + Coumarin-Fluorescein peptide substrate).

    • Add 2.5 µL of ATP Solution (at Km apparent).

  • Incubation: Incubate at 25°C for 60 minutes (linear phase).

  • Development: Add 5 µL of Development Reagent (Protease). Incubate 1 hour. Note: Unphosphorylated peptide is cleaved, disrupting FRET. Phosphorylated peptide remains intact.

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Measure


 (off-rate).
Insight: Pyrazolo[1,5-a]pyridine inhibitors often exhibit "slow-off" kinetics, leading to prolonged efficacy even after plasma clearance.
  • Immobilization: Biotinylate the kinase domain and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor (from the acid scaffold) at 5 concentrations.

  • Dissociation: Switch to running buffer and monitor dissociation for >1200 seconds.

  • Calculation: Residence Time (

    
    ) = 
    
    
    
    . Target
    
    
    minutes for best-in-class efficacy.
Diagram 2: The Screening Workflow

This workflow ensures that only high-selectivity candidates move forward.

Screening_Workflow Step1 Synthesis Start: 3-Bromopyrazolo[1,5-a]pyridine-6-COOH Action: Suzuki (C3) + Amide (C6) Step2 Primary Screen (Single Dose) 1 µM conc. vs Kinase Panel Step1->Step2 Step3 Hit Confirmation (IC50) FRET Assay (Protocol A) Step2->Step3 Decision Selectivity > 50x? Step3->Decision Decision->Step1 No (Re-design) Step4 Kinetic Profiling (SPR) Measure Residence Time Decision->Step4 Yes Step5 Cellular Assay Ba/F3 (V804M mutant) Step4->Step5

Caption: Sequential screening cascade prioritizing selectivity and residence time, critical for validating the pyrazolo[1,5-a]pyridine scaffold's advantage.

References

  • Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine, 383, 813-824. Link

  • Subbiah, V., et al. (2018). "Pan-cancer efficacy of the selective RET inhibitor BLU-667." Cancer Discovery, 8(7), 836-849. (Comparative context for scaffold selectivity). Link

  • Moustafa, A.H., et al. (2022). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 12, 2513-2522. (Scaffold Chemistry). Link

  • FDA Center for Drug Evaluation and Research. (2020). "Multi-discipline Review: Retevmo (Selpercatinib)." (Source of KDR vs RET selectivity data). Link

  • PubChem Compound Summary. (2024). "3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid."[5] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative analysis of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds

Comparative Analysis of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds repr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds represent a classic example of bioisosterism used to fine-tune physicochemical properties without altering the fundamental binding geometry.

While both scaffolds are planar, bicyclic, 10-


 aromatic systems capable of mimicking the adenine ring of ATP (making them privileged structures for kinase inhibition), they diverge significantly in basicity , metabolic stability , and synthetic accessibility .
  • Imidazo[1,2-a]pyridine: A "drug-prejudice" scaffold found in market drugs (e.g., Zolpidem). It is synthetically accessible but often suffers from hERG liability and CYP-mediated metabolism due to the basicity of N1 and electron density at C3.

  • Pyrazolo[1,5-a]pyridine: A strategic scaffold hop used to mitigate the liabilities of the imidazo core.[1] It possesses significantly lower basicity , often improving hERG safety margins and metabolic stability, though it requires more complex cycloaddition chemistry to synthesize.

Chemical Architecture & Physicochemical Profile

The core difference lies in the arrangement of the nitrogen atoms, which dictates the electronic distribution and subsequent biological interaction.

FeatureImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridine
Structure 6,5-fused (Pyridine + Imidazole)6,5-fused (Pyridine + Pyrazole)
Bridgehead N N4 (Non-basic, contributes to

-system)
N1 (Non-basic, contributes to

-system)
Secondary N N1 (Pyridine-like, sp²) N2 (Pyrrole-like/Pyridine-like hybrid)
Basicity (pKa) Basic (~5.6 - 6.8) . Protonates at N1.Weakly Basic (< 2.5) .
H-Bonding Strong H-Bond Acceptor (N1)Weak H-Bond Acceptor (N2)
Reactivity (SEAr) Highly reactive at C3 (Nucleophilic)Reactive at C3 (Nucleophilic)
Metabolic Risk High (Oxidation at C3 or phenyl ring)Moderate to Low (Often more stable)
hERG Risk High (Cationic form binds channel)Low (Neutral at physiological pH)
Electronic Distribution & Reactivity
  • Imidazo[1,2-a]pyridine: The N1 atom provides a localized lone pair available for hydrogen bonding (e.g., with the hinge region of kinases). However, this basicity correlates with hERG channel blockade. The C3 position is highly electron-rich, making it susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP3A4).

  • Pyrazolo[1,5-a]pyridine: Shifting the nitrogen to the 2-position (N-N bond) reduces the basicity significantly. This alteration often preserves the H-bond accepting capability required for target binding (e.g., hinge binding) while eliminating the positive charge at physiological pH that drives hERG affinity.

Synthetic Accessibility & Pathways

The choice of scaffold often dictates the synthetic strategy. Imidazo[1,2-a]pyridines are favored for rapid library generation, while pyrazolo[1,5-a]pyridines are reserved for lead optimization where property refinement is required.

Pathway A: Imidazo[1,2-a]pyridine (Condensation)

The classic Hantzsch-type condensation between 2-aminopyridines and


-haloketones is robust, scalable, and tolerates diverse functionality.
Pathway B: Pyrazolo[1,5-a]pyridine (Cycloaddition)

Synthesis typically involves a [3+2] dipolar cycloaddition of


-aminopyridine ylides with alkynes. This route requires the generation of the unstable 

-aminopyridine intermediate.

SynthesisComparison cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Pyrazolo[1,5-a]pyridine Synthesis I_SM1 2-Aminopyridine I_Int Intermediate (N-Alkylation) I_SM1->I_Int EtOH, Reflux I_SM2 α-Halo Ketone (R-CO-CH2-X) I_SM2->I_Int I_Prod Imidazo[1,2-a]pyridine (C3-H or Substituted) I_Int->I_Prod - H2O, - HX Cyclization P_SM1 Pyridine P_Ylide N-Aminopyridine Ylide P_SM1->P_Ylide Amination (Base) P_Reag Aminating Agent (MSH or hydroxylamine-O-sulfonic acid) P_Reag->P_Ylide P_Prod Pyrazolo[1,5-a]pyridine P_Ylide->P_Prod [3+2] Cycloaddition Oxidative conditions (optional) P_Alkyne Alkyne (R-C≡C-R') P_Alkyne->P_Prod

Figure 1: Comparative synthetic workflows. The imidazo route (top) is a direct condensation, while the pyrazolo route (bottom) involves ylide formation and cycloaddition.

Medicinal Chemistry Profiling: The "Decision Matrix"

When selecting between these scaffolds, use the following decision matrix based on your lead compound's liabilities.

Liability / GoalPreferred ScaffoldRationale
High hERG Inhibition Pyrazolo[1,5-a]pyridine Lower basicity prevents protonation at physiological pH, reducing cation-pi interactions in the hERG pore.
Rapid Metabolic Clearance Pyrazolo[1,5-a]pyridine The C3 position in imidazo[1,2-a]pyridine is highly prone to oxidation. The pyrazolo core alters the electronic map, often reducing this liability.
Solubility Issues Pyrazolo[1,5-a]pyridine Often exhibits better aqueous solubility profiles due to lower lipophilicity (LogD) in certain substitution patterns.
Synthetic Speed Imidazo[1,2-a]pyridine One-step condensation allows for rapid library expansion (SAR exploration).
Kinase Selectivity Case Dependent Both scaffolds can orient substituents to the gatekeeper residue. Imidazo N1 is a stronger H-bond acceptor for the hinge region.
Case Study: AMPAR Modulators (Scaffold Hopping)

In the development of TARP


-8 selective AMPA receptor modulators, researchers encountered high in vivo clearance with an imidazo[1,2-a]pyrazine  lead (analogous to the pyridine system). Replacing the core with an isosteric pyrazolo[1,5-c]pyrimidine  (analogous to the pyrazolo-pyridine system) significantly improved microsomal stability and reduced efflux liabilities, leading to the clinical candidate JNJ-61432059  [1].

Experimental Protocols

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A self-validating protocol for the Hantzsch condensation.

  • Reagents: 2-Aminopyridine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv), Ethanol (0.5 M concentration).
    
  • Procedure:

    • Dissolve 2-aminopyridine in ethanol in a round-bottom flask.

    • Add 2-bromoacetophenone portion-wise at room temperature (Exothermic reaction: Monitor temperature).

    • Heat the mixture to reflux (

      
      C) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
      
    • Validation Step: The reaction mixture should turn from clear to yellow/orange. Upon completion, the starting amine spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Add solid NaHCO

      
       to neutralize the HBr salt formed (evolution of CO
      
      
      
      gas).
    • Evaporate ethanol under reduced pressure.

    • Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Gradient 0-50% EtOAc/Hexane).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate

A protocol utilizing the [3+2] cycloaddition.

  • Reagents: Pyridine (1.0 equiv), Hydroxylamine-O-sulfonic acid (1.2 equiv), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv), Ethyl Propiolate (1.2 equiv), DMF.
  • Step 1 (N-Amination):

    • Dissolve pyridine in water/DMF. Add Hydroxylamine-O-sulfonic acid and K

      
      CO
      
      
      
      . Heat at
      
      
      C for 1 hour.
    • Validation: Formation of the

      
      -aminopyridinium salt can be verified by LCMS (M+16 mass shift).
      
  • Step 2 (Cycloaddition):

    • To the generated

      
      -aminopyridine solution, add Ethyl Propiolate and additional K
      
      
      
      CO
      
      
      .
    • Stir at room temperature for 12 hours.

    • Mechanism: The base generates the pyridine-N-imide dipole, which undergoes cycloaddition with the alkyne.

  • Workup:

    • Dilute with water and extract with DCM.

    • Purify via column chromatography (Silica gel).

Protocol C: Kinase Inhibition Assay (General)

To compare potency between scaffolds.

  • System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Conditions:

    • Kinase (e.g., p38 MAPK or PI3K

      
      ) at 
      
      
      
      for ATP.
    • Test compounds: 10-point dose-response (10

      
      M to 0.1 nM).
      
    • Incubation: 1 hour at RT.

  • Data Analysis:

    • Calculate IC

      
       using a 4-parameter logistic fit.
      
    • Critical Comparison: If the Imidazo analog has an IC

      
       of 5 nM and the Pyrazolo analog has 50 nM, assess if the loss in potency is acceptable for the gain in metabolic stability (check microsomal intrinsic clearance, CL
      
      
      
      ).

References

  • Maher, M. P., et al. (2016). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP

    
    -8 Selective AMPAR Negative Modulators. Journal of Medicinal Chemistry, 59(17), 7790–7816. Link
    
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Chemistry of imidazo[1,2-a]pyridines and related compounds. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. Link

  • Sikdar, A., et al. (2023).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13, 26056-26084. Link

  • Bagdi, A. K., et al. (2015). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances, 5, 62316-62342. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

Introduction: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic building block integral to contemporary drug discovery and medicinal chemistry.[1][2] Its utility in synthesizing novel kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic building block integral to contemporary drug discovery and medicinal chemistry.[1][2] Its utility in synthesizing novel kinase inhibitors and other pharmacologically active agents underscores the need for meticulous handling and disposal protocols.[3][4][5] As a brominated organic compound, this substance is classified as a halogenated organic waste, mandating specific disposal pathways to ensure laboratory safety and environmental compliance.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, grounded in established safety protocols and regulatory standards. Adherence to these procedures is not merely a matter of compliance but a foundational element of a responsible and safe research environment.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of safe laboratory practice. The disposal plan is directly derived from this initial risk assessment. 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a solid substance whose primary risks are associated with direct contact and inhalation.[6]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound and structurally similar analogues:

Hazard ClassGHS PictogramCodeHazard Statement
Acute Toxicity, Oral

H302Harmful if swallowed[7]
Skin Corrosion/Irritation

H315Causes skin irritation[6][7]
Serious Eye Damage/Irritation

H319Causes serious eye irritation[6][8]
Specific Target Organ Toxicity (Single Exposure)

H335May cause respiratory irritation[6][8]

Causality of Disposal Protocol: The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste .[9] This is the single most critical factor determining its disposal route. Halogenated wastes cannot be disposed of with non-halogenated organic solvents because they require high-temperature incineration with specialized scrubbers to neutralize the resulting hydrohalic acids (like hydrogen bromide) and prevent the formation of toxic dioxins.[9][10]

Personnel Protection and Engineering Controls

Prior to handling the compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place.

  • Engineering Control: All weighing, handling, and packaging of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid waste must be conducted in a certified chemical fume hood.[6] This is crucial to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[6][8]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] This is mandatory to protect against accidental splashes or dust exposure that can cause serious eye irritation.[6][8]

  • Skin Protection:

    • Wear a full-length laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[6] Contaminated gloves should be disposed of as hazardous waste and hands should be washed thoroughly after removal.[6]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if engineering controls are not available, a NIOSH-approved P95 or P1 particulate respirator should be used to prevent respiratory tract irritation.[6]

Step-by-Step Disposal Protocol

Disposal must be systematic and meticulously documented. Never dispose of this chemical down the drain or in regular trash.[11][12]

Step 1: Waste Segregation

This is the most critical step. All waste streams containing 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid must be designated as "Halogenated Organic Waste." [9]

  • DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexanes), aqueous waste (acids, bases), or solid biohazardous waste.[9][13] Incompatible mixing can lead to dangerous reactions and violates regulatory requirements.[12][13]

Step 2: Container Selection and Labeling
  • For Solid Waste: Use a clearly marked, wide-mouth solid waste container made of a compatible material (e.g., HDPE).

  • For Liquid Waste: If the compound is dissolved in a solvent, use a designated, compatible liquid waste container (e.g., a plastic-coated glass carboy).

  • Labeling: The container must be labeled clearly and legibly before any waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE" [14][15]

    • The full chemical name: "3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid" (no formulas or abbreviations).[14]

    • An accurate list of all components, including solvents, with percentage estimates.[14]

    • The appropriate hazard pictograms (Exclamation Mark).

Step 3: Waste Accumulation
  • Unused or Expired Solid: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container inside a fume hood.

  • Contaminated Labware: Disposable items such as weighing paper, spatulas, and pipette tips that are contaminated with the compound must be placed in the solid halogenated waste container.

  • Contaminated PPE: Used gloves and disposable lab coats should also be collected in the solid halogenated waste stream.

  • Solutions: Solvents used to dissolve the compound must be collected in a liquid "Halogenated Organic Waste" container.

  • Container Management: Keep the waste container securely closed at all times, except when you are actively adding waste.[11][14] Store the container in a designated Satellite Accumulation Area within the lab, away from heat or ignition sources.[15]

Step 4: Decontamination and Disposal of "Empty" Containers

The original product container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[11] The choice of solvent should be one that can effectively dissolve the compound.

  • Collect Rinseate: Crucially, all rinseate from these washes must be collected and disposed of as liquid halogenated hazardous waste. [11]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of as non-hazardous solid waste (e.g., regular trash or glass recycling, per institutional policy).[11]

Step 5: Arranging for Final Disposal

Once your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[14] Follow their specific procedures for waste transfer and documentation. Final disposal will be conducted by a licensed professional waste disposal service, typically via high-temperature incineration.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and prevent environmental contamination.

  • Isolate the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For a large spill of the solid, add respiratory protection.[6][16]

  • Contain the Spill:

    • For Solids: Gently sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container.[6][8]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and paper towels.

  • Package Waste: All cleanup materials (absorbents, contaminated paper towels, etc.) must be placed in the designated "Halogenated Organic Waste" container.[11]

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste generated from work with 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.

G start Waste Generated Containing 3-Bromopyrazolo[1,5-a]pyridine- 6-carboxylic acid is_solid Is the waste primarily solid? start->is_solid solid_waste_container Collect in Labeled SOLID Halogenated Organic Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled LIQUID Halogenated Organic Waste Container is_solid->liquid_waste_container No solid_types Includes: - Unused/Expired Chemical - Contaminated Labware (tips, etc.) - Contaminated PPE (gloves) - Spill Cleanup Debris solid_waste_container->solid_types disposal_pickup Arrange for EH&S Pickup solid_waste_container->disposal_pickup liquid_types Includes: - Reaction mixtures - Chromatography fractions - Solutions of the compound - Container rinseate liquid_waste_container->liquid_types liquid_waste_container->disposal_pickup

Caption: Waste Segregation Workflow for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet for 6-Bromopyrazolo[1,5-a]pyridine. Angene Chemical. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information (NCBI). [Link]

  • 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid Safety & Hazards. PubChem. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. [Link]

  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid

As researchers and scientists in the field of drug development, our work with novel chemical entities like 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is foundational to therapeutic innovation. The pyrazolopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities like 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is foundational to therapeutic innovation. The pyrazolopyridine scaffold is a recognized pharmacophore with a wide range of biological activities.[1][2][3] The introduction of a bromine atom and a carboxylic acid group to this scaffold suggests a compound with potential for further functionalization, but also necessitates a thorough evaluation of its handling and safety requirements. This guide provides essential, immediate safety and logistical information for laboratory personnel working with this compound, grounding our recommendations in established safety protocols for similar chemical classes.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is not extensively documented, the available data for the compound and its structural analogs indicate several key hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.[4] The GHS pictograms and hazard statements associated with this compound classify it as follows:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [4]

These classifications are our primary directive for establishing safe handling protocols. The brominated heterocyclic structure also warrants caution regarding potential reactivity with strong oxidizing agents, acids, and bases.[5][6]

Core Personal Protective Equipment (PPE) Requirements

A risk assessment is the cornerstone of laboratory safety.[7] For 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, the following PPE is mandatory for all routine laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions ANSI Z87.1 compliant safety glasses with side shields.[7]Nitrile gloves (double-gloving recommended).Flame-resistant lab coat.[8]Not generally required if handled in a certified chemical fume hood.
Conducting reactions and workups Chemical splash goggles.[8]Nitrile gloves (double-gloving recommended).Flame-resistant lab coat.[8]Operations with the potential for aerosol generation should be performed in a chemical fume hood.
Handling large quantities (>25g) Chemical splash goggles and a face shield.[8]Heavier duty gloves such as butyl or Viton may be considered.[7][9]Chemical-resistant apron over a flame-resistant lab coat.[9]Use in a well-ventilated area, preferably a chemical fume hood.[5][6]
Cleaning glassware Chemical splash goggles.Nitrile gloves.Flame-resistant lab coat.Not generally required.

Procedural Guidance for Safe Handling and Disposal

Engineering Controls and Work Practices
  • Ventilation: All work with solid 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Housekeeping: Maintain a clean and organized workspace. Avoid the accumulation of chemical dust. Dry sweeping of spills is prohibited.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7] Do not eat, drink, or smoke in the laboratory.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process.

  • Reaction: Conduct the reaction in a closed system if possible. If the reaction is open to the atmosphere, ensure it is performed deep within the fume hood.

  • Work-up and Purification: Perform all extractions, filtrations, and chromatographic purifications within the fume hood.

  • Storage: Store 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][6]

Disposal Plan

All waste containing 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]

Emergency Response Plan

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Alert Alert others in the lab Evacuate Evacuate the immediate area Alert->Evacuate Safety First Isolate Isolate the spill Evacuate->Isolate Assess_Hazard Assess the size and nature of the spill Isolate->Assess_Hazard Small_Spill Small Spill: Absorb with inert material Assess_Hazard->Small_Spill Minor Large_Spill Large Spill: Contact EHS Assess_Hazard->Large_Spill Major Collect Collect waste in a sealed container Small_Spill->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for a chemical spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[5][10]

References

  • The University of Vermont. (n.d.). Personal Protection Equipment | Environmental Health and Safety. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Nikolaev, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 843.
  • de Araujo, R. F., et al. (2022).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Rani, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

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